Morpholine, 4-(cyclobutylidenemethyl)-
Description
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Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(cyclobutylidenemethyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |
InChI Key |
QHRCCUVTUODJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CN2CCOCC2)C1 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure and Conformation of 4-(Cyclobutylidenemethyl)morpholine: A Technical Guide
Executive Summary
The compound 4-(cyclobutylidenemethyl)morpholine (CAS: 183137-36-2) represents a highly specialized structural motif in organic synthesis, merging the inherent reactivity of a strained four-membered carbocycle with the nucleophilic versatility of an enamine[1]. As drug discovery increasingly pivots toward topologically complex, sp³-rich scaffolds—such as spirocycles and highly substituted cyclobutanes—understanding the stereoelectronic and conformational dynamics of this intermediate is critical. This whitepaper provides an in-depth analysis of its molecular architecture, thermodynamic properties, and validated synthetic protocols.
Molecular Architecture & Stereoelectronics
The structural identity of 4-(cyclobutylidenemethyl)morpholine is defined by three interacting domains: the puckered cyclobutane ring, the exocyclic alkene, and the electron-donating morpholine heterocycle.
The Cyclobutane Motif and Exocyclic Strain
Cyclobutane rings are inherently strained, possessing a ring strain energy of approximately 26.3 kcal/mol due to a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsing C-H bonds[2]. To mitigate this torsional strain, the ring adopts a puckered "butterfly" conformation. The introduction of an exocyclic double bond (the methylidene group) forces one carbon of the ring into an sp² hybridized state. While this slightly increases angle strain, it relieves some cross-ring steric interactions, making exocyclic double bonds on four-membered rings synthetically accessible but highly reactive toward strain-relieving additions[3].
The Enamine -System and Conjugation
Enamines rely on the delocalization of the nitrogen lone pair into the adjacent
Conformational Dynamics: The A-1,3 Strain Paradigm
The dominant conformational driver in this molecule is A-1,3 (allylic) strain [4]. The molecule must balance the thermodynamic desire for
Conformational equilibrium driven by the balance of π-conjugation and A-1,3 strain.
Quantitative Structural Parameters
To facilitate computational modeling and structural verification, the following table summarizes the key quantitative parameters of the 4-(cyclobutylidenemethyl)morpholine system.
| Parameter | Value / Description | Synthetic Implication |
| Cyclobutane Ring Strain | ~26.3 kcal/mol | Provides a thermodynamic driving force for ring-opening or strain-relieving cycloadditions. |
| N–C( | ~1.38 Å | Shorter than a standard C–N single bond (1.47 Å), confirming partial double-bond character due to conjugation. |
| C( | ~1.35 Å | Slightly elongated compared to isolated alkenes, reflecting electron donation from the nitrogen lone pair. |
| Morpholine Conformation | Chair | Minimizes internal steric bulk; the nitrogen lone pair occupies an axial-like position to align with the |
| Nucleophilic Site | Alkylation occurs at the cyclobutane ring, generating a sterically congested quaternary center. |
Synthetic Methodology: The Self-Validating Protocol
The synthesis of 4-(cyclobutylidenemethyl)morpholine is achieved via the condensation of cyclobutanecarboxaldehyde and morpholine. This protocol is designed as a self-validating system: the physical removal of water directly correlates with reaction conversion, ensuring high yield and purity.
Causality of Reagent Selection
-
Morpholine: Chosen for its balanced nucleophilicity and volatility. Its chair conformation provides moderate steric shielding without completely hindering the initial nucleophilic attack on the aldehyde.
-
p-Toluenesulfonic Acid (pTSA): Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, accelerating the formation of the hemiaminal and its subsequent dehydration to the iminium ion.
-
Toluene: Selected as the solvent because its boiling point (110.6 °C) allows for the efficient azeotropic removal of water via a Dean-Stark apparatus, driving the endergonic condensation forward.
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask, dissolve cyclobutanecarboxaldehyde (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL).
-
Amine Addition: Add morpholine (12.0 mmol, 1.2 eq) followed by a catalytic amount of pTSA monohydrate (0.5 mmol, 0.05 eq).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (oil bath at 130 °C).
-
Validation (In-Process): Monitor the reaction by observing water accumulation in the Dean-Stark trap. The reaction is complete when water ceases to separate (typically 4–6 hours, yielding ~0.18 mL of water).
-
Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess morpholine.
-
Purification: Purify the crude enamine via vacuum distillation (avoid silica gel chromatography, as enamines are highly sensitive to hydrolysis on acidic stationary phases).
-
Validation (Analytical): Confirm product formation via
H-NMR by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic vinylic proton of the enamine (~5.8 ppm).
Synthesis of 4-(cyclobutylidenemethyl)morpholine via Dean-Stark condensation.
Reactivity Profile: Stork Enamine Applications
The primary utility of 4-(cyclobutylidenemethyl)morpholine lies in its application within the Stork enamine reaction. Because the
Alkylation Workflow
When treated with an electrophile (e.g., an alkyl halide like benzyl bromide), the nucleophilic
Stork enamine alkylation at the nucleophilic β-carbon of the cyclobutane ring.
References
- National Center for Biotechnology Information (NIH). "Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853". PubChem.
- American Chemical Society (ACS). "Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane". Organic Letters.
- American Chemical Society (ACS). "Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines: Congruence Between Computation and Experiment". The Journal of Organic Chemistry.
- Thieme Connect. "By Transformation of Other Cyclobutanes". Science of Synthesis.
- Royal Society of Chemistry (RSC). "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams". Chemical Science.
Sources
Engineering the Morpholine-Cyclobutyl Scaffold: A Technical Guide to 4-(Cyclobutylidenemethyl)morpholine Derivatives in Drug Discovery
Executive Summary
The rational design of small molecules often relies on the fusion of privileged heterocycles with conformationally restricting aliphatic rings. The 4-(cyclobutylidenemethyl)morpholine scaffold—and its saturated counterpart, 4-(cyclobutylmethyl)morpholine—represents a highly versatile pharmacophore in modern medicinal chemistry. While the unsaturated enamine (cyclobutylidenemethyl) is frequently utilized as a reactive intermediate or a rigid geometric linker, its stabilized derivatives exhibit profound biological activities across multiple therapeutic areas, most notably in central nervous system (CNS) disorders and oncology[1].
This whitepaper dissects the physicochemical rationale, primary biological targets, and experimental validation workflows for this specific class of compounds, providing a comprehensive framework for drug development professionals.
Physicochemical & Structural Rationale
The fusion of a morpholine ring with a cyclobutyl-derived moiety is not arbitrary; it is a calculated structural maneuver designed to optimize both pharmacodynamics and pharmacokinetics.
-
The Morpholine Ring (The Hinge Binder & Solubility Enhancer): Morpholine is a privileged structure that significantly improves the aqueous solubility of lipophilic drug candidates. The presence of the oxygen atom exerts an electron-withdrawing effect, lowering the basicity of the adjacent nitrogen (pKa ~8.3) compared to piperidine. This reduced basicity minimizes the risk of phospholipidosis and improves oral bioavailability. Furthermore, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, such as in its interaction with the Val882 residue in the hinge region of PI3K/mTOR kinases[2].
-
The Cyclobutyl/Cyclobutylidenemethyl Group (The Conformational Restrictor): Small aliphatic rings like cyclobutane are employed to restrict the conformational freedom of the molecule, thereby minimizing the entropic penalty incurred upon target binding. In addition to improving binding affinity, replacing larger, flexible lipophilic chains with a cyclobutyl moiety has been proven to ablate off-target hERG channel inhibition (a major cardiotoxic liability) while maintaining target potency and improving CYP450 metabolic stability[2]. The cyclobutylidenemethyl variant introduces an exocyclic double bond, locking the spatial geometry of the molecule and directing the morpholine pharmacophore into specific receptor pockets.
Primary Biological Targets and Mechanisms
Histamine H3 Receptor (H3R) Modulation
Cyclobutylmethyl-morpholine derivatives are extensively documented as potent antagonists and inverse agonists of the Histamine H3 receptor[3]. The H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine in the CNS. By antagonizing this receptor, these derivatives promote neurotransmitter release, offering therapeutic potential for cognitive disorders, Alzheimer's disease, and narcolepsy[4].
Caption: Mechanism of Histamine H3 Receptor antagonism by morpholine-cyclobutyl derivatives.
Neurotrophin Receptor (TrkA/TrkB) Agonism
Recent advancements in neuroprotective therapeutics have utilized the cyclobutylidenemethyl moiety to synthesize spirocyclic dehydroepiandrosterone derivatives. These compounds act as selective agonists for the neurotrophin receptors TrkA and TrkB, mimicking the survival-promoting effects of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) without the poor pharmacokinetic liabilities of the native proteins[5]. The rigid geometry of the cyclobutylidenemethyl group is critical for the stereo-electronic requirements needed to selectively activate these receptors and prevent neuronal apoptosis[6].
Quantitative Structure-Activity Data
The following table summarizes the pharmacological impact of integrating these specific moieties into a unified scaffold:
| Structural Motif | Primary Function | Pharmacological Impact | Target Examples |
| Morpholine Ring | H-bond acceptor, weak base | Improves aqueous solubility; acts as a hinge-binder; reduces basicity vs. piperidine. | PI3K, mTOR, H3 Receptor |
| Cyclobutyl Group | Conformational restriction | Reduces entropic penalty; modulates lipophilicity; ablates hERG liabilities. | PKCθ, H3 Receptor |
| Cyclobutylidenemethyl | Rigid linker geometry | Directs spatial orientation of pharmacophores; stabilizes spirocyclic systems. | TrkA/TrkB (Neurotrophins) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and causality-driven reagent choices.
Protocol A: Synthesis of 4-(Cyclobutylmethyl)morpholine via Reductive Amination
Causality Focus: The synthesis utilizes sodium triacetoxyborohydride (STAB) rather than sodium borohydride. STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting cyclobutanecarbaldehyde to an alcohol, ensuring high yields.
-
Imine Formation: Dissolve cyclobutanecarbaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium intermediate. Stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic reduction. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM) three times. -
Self-Validation (QC): Analyze the crude product via
-NMR. The complete disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new multiplet for the bridging methylene group (~2.3 ppm) validates the conversion. Purify via reverse-phase HPLC to >95% purity before biological testing.
Protocol B: In Vitro Radioligand Binding Assay for H3 Receptor Affinity
Causality Focus:
-
Membrane Preparation: Harvest CHO cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM
-N- -methylhistamine, and varying concentrations of the synthesized morpholine-cyclobutyl derivative (10 pM to 10 µM). -
Self-Validation (Controls):
-
Positive Control: Run parallel wells with Thioperamide (a known H3R inverse agonist) to establish the assay's dynamic range and
benchmark[3]. -
Non-Specific Binding (NSB): Define NSB by adding 10 µM of unlabeled histamine to a subset of wells.
-
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the
using the Cheng-Prusoff equation.
Caption: End-to-end experimental workflow for synthesizing and validating morpholine derivatives.
References
-
Title: Biological activities of morpholine derivatives and molecular targets involved Source: researchgate.net URL: 1
-
Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov URL: 2
-
Title: US20050171181A1 - Histamine-3 receptor modulators Source: google.com URL: 3
-
Title: A quest for the stereo-electronic requirements for selective agonism for the neurotrophin receptors TrkA and TrkB in 17-spirocyclic-dehydroepiandrosterone derivatives Source: nih.gov URL: 6
-
Title: (12) Patent Application Publication (10) Pub. No.: US 2005/0171181 A1 Source: googleapis.com URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050171181A1 - Histamine-3 receptor modulators - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. A quest for the stereo-electronic requirements for selective agonism for the neurotrophin receptors TrkA and TrkB in 17-spirocyclic-dehydroepiandrosterone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on N-(cyclobutylidenemethyl)morpholine synthesis
This guide details the technical synthesis of N-(cyclobutylidenemethyl)morpholine (also referred to as 4-(cyclobutylidenemethyl)morpholine). This molecule is an exocyclic aldehyde enamine , a reactive intermediate valuable in organic synthesis for constructing functionalized cyclobutane derivatives via Stork enamine alkylation or [2+2] cycloadditions.
Executive Summary
Target Molecule: N-(cyclobutylidenemethyl)morpholine Chemical Class: Exocyclic Enamine CAS Registry Number: (Analogous structures often referenced; specific CAS for this exact enamine is rare in open commercial catalogs, typically synthesized in situ or de novo). Primary Utility: Nucleophilic intermediate for attaching electrophiles to a cyclobutane ring; precursor for spirocyclic compounds.
Synthesis Challenge: Aldehyde enamines are significantly less stable than ketone enamines due to high hydrolytic susceptibility and polymerization potential. Furthermore, the cyclobutane ring introduces ring strain (~26 kcal/mol), making the system sensitive to high thermal stress which can induce ring-opening or rearrangement.
Recommended Approach:
-
Method A (Robust): Titanium Tetrachloride (
) mediated condensation (Low Temperature). Recommended for high purity.[1] -
Method B (Standard): Azeotropic Dehydration (Dean-Stark) with acid catalysis. Suitable for large-scale, robust substrates.
Mechanistic Foundations
The formation of N-(cyclobutylidenemethyl)morpholine proceeds via the condensation of cyclobutanecarbaldehyde and morpholine .
Reaction Pathway[2][3][4][5][6][7][8][9][10]
-
Nucleophilic Attack: The secondary amine (morpholine) attacks the carbonyl carbon of the aldehyde.
-
Carbinolamine Formation: A hemiaminal intermediate is formed.
-
Imouium Ion Formation: Protonation of the hydroxyl group followed by water elimination yields the iminium ion.[2]
-
Deprotonation: Removal of the acidic
-proton (from the cyclobutane methine carbon) generates the carbon-carbon double bond.
Note on Regioselectivity:
Unlike acyclic ketones where double bond isomers (kinetic vs. thermodynamic) are a concern, cyclobutanecarbaldehyde has only one abstractable
Figure 1: Mechanistic pathway for the formation of the exocyclic enamine.
Experimental Protocols
Method A: Titanium Tetrachloride ( ) Mediated Synthesis
Why this method?
Standard azeotropic distillation requires heating, which can degrade sensitive aldehyde enamines. The
Reagents & Materials
| Reagent | Equivalents | Role |
| Cyclobutanecarbaldehyde | 1.0 eq | Substrate |
| Morpholine | 6.0 eq | Amine & Acid Scavenger |
| Titanium Tetrachloride ( | 0.55 eq | Dehydrating Agent/Catalyst |
| Hexane / Pentane | Solvent | Non-polar solvent |
| Nitrogen/Argon | Atmosphere | Inert environment (Critical) |
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round bottom flask and equip it with a pressure-equalizing addition funnel and a nitrogen inlet.
-
Solvent Charge: Add anhydrous hexane (approx. 10 mL per gram of aldehyde) and morpholine (6.0 eq) to the flask. Cool the solution to 0°C in an ice bath.
-
TiCl4 Addition: Carefully add
(0.55 eq) dropwise via the addition funnel.-
Caution: The reaction is highly exothermic. A precipitate (titanium-amine complex) will form immediately.
-
-
Substrate Addition: Once
addition is complete, add cyclobutanecarbaldehyde (1.0 eq) dropwise at 0°C. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 1-2 hours .
-
Workup:
-
The reaction mixture will be a slurry. Filter the mixture through a pad of Celite or a sintered glass funnel under a blanket of nitrogen to remove the solid titanium salts.
-
Wash the filter cake with dry hexane.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotary evaporator).
-
Note: Do not use high water bath temperatures (>40°C).
-
-
Purification: Distill the resulting oil under high vacuum (e.g., 0.1 mmHg). The product is a moisture-sensitive oil.
Method B: Azeotropic Dehydration (Dean-Stark)
Why this method? Economical for larger scales where ultra-high purity is less critical or if the specific derivative is known to be thermally stable.
Reagents
-
Cyclobutanecarbaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst
-
Toluene or Benzene - Solvent
Protocol
-
Setup: Equip a round bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add aldehyde, morpholine, pTSA, and toluene.
-
Reflux: Heat to reflux. Water will separate in the trap.[3] Continue until water evolution ceases (typically 3-5 hours).[3]
-
Isolation: Cool to RT. Evaporate solvent in vacuo.
-
Distillation: Fractional distillation under vacuum is mandatory to remove traces of acid and unreacted amine.
Characterization & Validation
Since aldehyde enamines hydrolyze back to the aldehyde upon contact with moisture, NMR solvents must be anhydrous (e.g.,
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR | Vinylic Proton ( | |
| 1H NMR | Morpholine | |
| 1H NMR | Morpholine | |
| IR | 1630 - 1650 | C=C Stretch . Strong band, characteristic of enamines. |
| IR | Absence of 1720 | Disappearance of Aldehyde C=O stretch. |
Handling & Storage (Critical)
Enamines of this class are hygroscopic and hydrolytically unstable .
-
Storage: Store in a sealed container under Argon at -20°C.
-
Usage: Ideally, generate in situ and use immediately for the subsequent reaction (e.g., alkylation).
-
Decomposition: If the liquid turns cloudy or smells strongly of the aldehyde, hydrolysis has occurred.
References
-
General Enamine Synthesis (Dean-Stark)
-
Hünig, S., Lücke, E., & Brenninger, W. "1-Morpholino-1-cyclohexene". Organic Syntheses, Coll.[3] Vol. 5, p. 808 (1973).
-
-
Titanium Tetrachloride Method
- White, W. A., & Weingarten, H. (1967). "A versatile new enamine synthesis". The Journal of Organic Chemistry, 32(1), 213–214.
-
Cyclobutane Enamine Context
- Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds". Journal of the American Chemical Society.
- Mechanistic Insight: "Enamines: Synthesis, Structure, and Reactions". Cook, A. G., Marcel Dekker, New York, 1969. (Definitive text on enamine chemistry).
Sources
Electronic properties of the exocyclic double bond in cyclobutylidene morpholines
An In-Depth Technical Guide to the Electronic Properties of the Exocyclic Double Bond in Cyclobutylidene Morpholines
Abstract
Cyclobutylidene morpholines represent a unique structural motif of increasing interest in medicinal chemistry and drug development. The incorporation of a strained cyclobutane ring and an electron-rich morpholine moiety creates a system with distinct electronic and conformational properties. This guide provides a comprehensive analysis of the electronic characteristics of the exocyclic enamine double bond inherent to this scaffold. We will explore the interplay between the resonance effects of the morpholine nitrogen, the inductive effects of the morpholine oxygen, and the inherent ring strain of the cyclobutane core. This document details the theoretical underpinnings of these properties and provides field-proven experimental and computational protocols for their characterization, offering researchers, scientists, and drug development professionals a foundational understanding for the strategic application of this promising molecular framework.
Introduction: The Strategic Value of Cyclobutane and Morpholine Scaffolds
In modern drug discovery, the deliberate selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Both the cyclobutane and morpholine moieties have independently emerged as "privileged structures" due to their frequent appearance in approved drugs and their ability to confer advantageous properties.[1][2][3]
-
The Morpholine Ring: The morpholine heterocycle is a common feature in bioactive compounds, valued for its ability to improve aqueous solubility, metabolic stability, and cell permeability.[2][4] Its unique physicochemical profile, including a reduced pKa value compared to other cyclic amines and a flexible chair-like conformation, often makes it a suitable component for CNS-penetrant drug candidates.[2][5]
-
The Cyclobutane Ring: As a small, strained carbocycle, the cyclobutane ring offers a unique three-dimensional geometry that is significantly different from more common five- and six-membered rings.[6] Its introduction into a molecule can enforce conformational restriction, reduce planarity, and serve as a bioisosteric replacement for other groups like alkenes or aromatic rings, thereby improving metabolic stability or altering binding interactions.[6][7]
The fusion of these two scaffolds into a cyclobutylidene morpholine creates an enamine system where the exocyclic double bond's electronic nature is finely tuned by competing and synergistic factors. Understanding these electronic properties is critical for predicting the molecule's reactivity, its potential as a pharmacophore, and its interactions within a biological target.
Structural and Electronic Fundamentals
The defining feature of a cyclobutylidene morpholine is its exocyclic enamine, a functional group where a nitrogen atom is directly attached to a carbon-carbon double bond.[8] The electronic properties of this bond are not simply those of an isolated alkene; they are profoundly influenced by both the attached morpholine and the cyclobutane ring.
The Puckered Nature of the Cyclobutane Ring
Unlike the planar cyclopropane, the four-membered cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain caused by eclipsing hydrogen atoms.[9][10] This puckering comes at the cost of slightly increased angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal sp³ angle of 109.5°.[9][10] This inherent strain energy, approximately 26.3 kcal/mol, influences the hybridization of the ring carbons and, consequently, the stability and reactivity of the attached exocyclic double bond.[6] The C-C bonds within the ring possess increased p-character, which can electronically communicate with the exocyclic π-system.[6][11]
The Dual Electronic Influence of the Morpholine Moiety
The morpholine ring exerts two primary electronic effects on the exocyclic double bond:
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond. This is the defining characteristic of an enamine, creating a resonance structure with a negative charge on the β-carbon (the exocyclic carbon).[8][12][13] This delocalization increases the electron density of the double bond, making the β-carbon strongly nucleophilic.[13]
-
Inductive Effect: The electronegative oxygen atom in the morpholine ring exerts a through-bond, electron-withdrawing inductive effect (-I effect). This effect reduces the electron-donating ability of the nitrogen atom, thereby decreasing the overall nucleophilicity of the enamine compared to analogs like pyrrolidine or piperidine enamines.[14][15] This modulation is a key feature; it can temper the reactivity of the enamine, which can be advantageous in certain synthetic or biological contexts.
The balance between the nitrogen's electron-donating resonance and the oxygen's electron-withdrawing induction is a critical determinant of the system's overall electronic character.
Caption: Resonance delocalization in cyclobutylidene morpholine.
Experimental & Computational Characterization Protocols
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a thorough understanding of the electronic properties.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful, non-destructive technique for probing the electronic environment of nuclei within the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutylidene morpholine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Causality: The chemical shift of the vinylic proton on the exocyclic carbon is a key indicator. Significant electron donation from the nitrogen shields this proton, causing an upfield shift (typically δ 4.0-5.0 ppm) compared to a standard alkene. The degree of this upfield shift correlates with the extent of p-π overlap.[12] The protons on the carbons adjacent to the nitrogen will appear deshielded (δ ~2.3-3.0 ppm).[16]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Causality: The chemical shifts of the two double bond carbons provide direct evidence of polarization. The α-carbon (attached to the nitrogen) will be significantly deshielded due to the direct attachment to the electronegative nitrogen (δ ~135-150 ppm). Conversely, the β-carbon (the exocyclic carbon) will be strongly shielded due to the increased electron density from resonance (δ ~85-100 ppm).[16]
-
-
¹⁵N NMR Acquisition (Optional but Recommended):
-
If sample concentration and instrumentation permit, acquire a ¹⁵N NMR spectrum.
-
Causality: The ¹⁵N chemical shift provides direct insight into the electronic state of the nitrogen atom. In morpholine enamines, the shift is typically upfield compared to piperidine enamines, which can be attributed to the inductive effect of the oxygen atom.[14]
-
| Nucleus | Typical Chemical Shift (δ, ppm) | Rationale |
| Vinylic ¹H (β-C) | 4.0 - 5.0 | Shielded by electron donation from nitrogen via resonance.[12] |
| α-CH₂ ¹H (Morpholine) | 2.3 - 3.0 | Deshielded by adjacent electronegative nitrogen.[16] |
| α-¹³C (C=) | 135 - 150 | Deshielded by direct attachment to nitrogen. |
| β-¹³C (=CH₂) | 85 - 100 | Shielded by increased electron density from resonance. |
| ¹⁵N | Upfield of piperidine analogs | Influenced by the inductive effect of the morpholine oxygen.[14] |
| Table 1: Summary of expected NMR chemical shifts for cyclobutylidene morpholines. |
X-ray Crystallography: Geometric Validation
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure, including bond lengths and angles, which are direct reflections of the underlying electronic structure.
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages (e.g., SHELX).
-
Analysis of Geometric Parameters:
-
C-N Bond Length: Analyze the bond between the morpholine nitrogen and the α-carbon of the double bond. Significant resonance delocalization imparts partial double-bond character, resulting in a shorter bond length than a typical C-N single bond.
-
C=C Bond Length: Conversely, the delocalization reduces the π-bond order of the exocyclic double bond, leading to a slight elongation compared to a standard, non-conjugated C=C double bond.
-
Planarity: Assess the geometry around the nitrogen atom and the C=C-N plane. Maximum p-π overlap requires a planar arrangement.[8] Deviations from planarity, which can be forced by the puckered cyclobutane ring, will reduce the degree of resonance and impact reactivity.[17]
-
Computational Chemistry: Theoretical Insights
Density Functional Theory (DFT) calculations provide a powerful theoretical framework to quantify and visualize the electronic properties that are inferred from experimental data.
-
Structure Optimization: Build the cyclobutylidene morpholine structure in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Analysis:
-
Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an enamine, the HOMO should show significant electron density on both the nitrogen and the β-carbon, visually confirming the nucleophilic character.[18]
-
Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges. This will quantify the electron distribution, showing a negative charge on the β-carbon and a positive charge on the nitrogen, consistent with the zwitterionic resonance contributor.
-
Wiberg Bond Order Analysis: Calculate the bond orders for the C-N and C=C bonds. This provides a numerical value to support the bond shortening/lengthening observed in crystallography.
-
Caption: Integrated workflow for characterizing electronic properties.
Implications for Reactivity and Drug Design
The unique electronic signature of the cyclobutylidene morpholine exocyclic double bond has direct consequences for its application in synthesis and drug design.
-
Controlled Nucleophilicity: The β-carbon is a potent, yet sterically accessible, nucleophile. It readily participates in reactions with a wide range of electrophiles, including alkyl halides and Michael acceptors, making it a valuable intermediate for building molecular complexity.[12][13] The attenuated reactivity due to the morpholine's oxygen can prevent unwanted side reactions often seen with more reactive enamines.[15]
-
Cycloaddition Reactions: The electron-rich double bond is an excellent partner in cycloaddition reactions, particularly [2+2] cycloadditions with electron-deficient alkenes to form highly substituted cyclobutane systems.[19][20][21] This provides a pathway to complex spirocyclic and fused-ring systems that are of high value in medicinal chemistry.
-
Bioisosterism and Conformational Control: In a drug design context, the cyclobutylidene moiety can act as a rigid scaffold to orient the morpholine ring and other substituents into a specific vector space for optimal interaction with a biological target.[6] It can replace more flexible linkers to lock in a bioactive conformation, potentially increasing binding affinity and selectivity.
Conclusion
The exocyclic double bond in cyclobutylidene morpholines is a highly polarized and nucleophilic system governed by a delicate balance of electronic and steric factors. The powerful electron-donating resonance from the enamine nitrogen is tempered by the inductive withdrawal of the morpholine oxygen, while the inherent strain and puckered geometry of the cyclobutane ring influence orbital overlap and conformational preference. A comprehensive characterization, leveraging NMR spectroscopy, X-ray crystallography, and DFT calculations, is crucial for understanding and predicting the behavior of this scaffold. For drug development professionals and synthetic chemists, a deep appreciation of these electronic properties unlocks the potential to use cyclobutylidene morpholines as versatile building blocks for creating novel, conformationally defined, and potent therapeutic agents.
References
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García-Ramos, Y., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]
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Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
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Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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Alajarín, R., et al. (2018). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PMC. Available at: [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]
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Willems, M., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]
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ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
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Anis, A., & Vijay, D. (2011). Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study. PubMed. Available at: [Link]
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Chen, B., et al. (2012). Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones. PMC. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]
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Fults, A., et al. (2025). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available at: [Link]
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Lichter, R. L., et al. (1977). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural abundance. Nitrogen-15 nuclear magnetic resonance spectra of enamines. ACS Publications. Available at: [Link]
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Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]
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Smith, L., et al. (2018). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. Available at: [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]
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Wang, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available at: [Link]
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JoVE. (2025). Video: NMR Spectroscopy Of Amines. JoVE. Available at: [Link]
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Gkoktsis, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]
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R Discovery. (n.d.). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. R Discovery. Available at: [Link]
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ResearchGate. (n.d.). [2+2] Cycloaddition of enamines and nitro alkenes. ResearchGate. Available at: [Link]
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ResearchGate. (2023). (PDF) Exocyclic double bond in organic compounds. ResearchGate. Available at: [Link]
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Harris, J. M., et al. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Available at: [Link]
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Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Cycloaddition Reactions of Enamines. ResearchGate. Available at: [Link]
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Fochi, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. ResearchGate. Available at: [Link]
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Making Molecules. (2024). Enamines. Making Molecules. Available at: [Link]
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Semantic Scholar. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. Available at: [Link]
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ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Research Collection. Available at: [Link]
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Patai, S. (Ed.). (n.d.). 3. Energies of Cyclopropanes and Cyclobutanes. The Chemistry of the Cyclopropyl Group, Volume 2. Available at: [Link]
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ResearchGate. (n.d.). Understanding the Effects of Amine and Morpholine Adsorption on Unglazed Earthenware Using Density Functional Theory. ResearchGate. Available at: [Link]
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NSF PAR. (n.d.). Computational mechanistic studies of the carbon-carbon double bond difunctionalization via epoxidation and subsequent aminolysis in vegetable oils. NSF PAR. Available at: [Link]
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Ceraso, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
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Pervaiz, M. (2022). Exocyclic double bond examples. YouTube. Available at: [Link]
-
YouTube. (2020). Calculation of λmax for conjugated dienes (Woodward-Fieser rules). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Technical Guide: Solubility Profiling and Solvent Selection for 4-(cyclobutylidenemethyl)morpholine
This technical guide details the solubility profile, physicochemical characterization, and solvent selection strategy for 4-(cyclobutylidenemethyl)morpholine (CAS 183137-36-2).
Executive Summary
4-(cyclobutylidenemethyl)morpholine is a specialized heterocyclic building block, typically utilized as an enamine intermediate in the synthesis of pharmaceutical agents (e.g., analgesics, psychoactive compounds).[1][2] Its structure combines a polar morpholine head group with a lipophilic cyclobutylidene tail, connected via a methine bridge.[1]
Understanding its solubility profile is critical for process chemists to optimize reaction yields, purification (crystallization/extraction), and storage stability.[1] This guide provides a predictive solubility model, experimental validation protocols, and stability warnings regarding its enamine character.[1]
Key Insight: As an enamine, this compound is hydrolytically unstable in aqueous acidic media.[1] Solubility profiling in water must be approached as a stability study, whereas organic solvent profiling focuses on dissolution capacity.[1]
Physicochemical Characterization & Structural Analysis[1][3]
To predict solubility behavior, we first deconstruct the molecule into its functional pharmacophores.[1]
| Feature | Moiety | Physicochemical Impact |
| H-Bond Acceptor | Morpholine Oxygen (Ether) | Increases solubility in polar protic solvents (Alcohols) and water (limited).[1] |
| Basic Center | Morpholine Nitrogen | Protonation site (pKa ~8.0–8.5 for conj.[1] acid).[1][3][4][5] Allows salt formation but increases hydrolysis risk.[1] |
| Lipophilic Tail | Cyclobutylidene Group | Increases solubility in non-polar solvents (Hexane, Toluene).[1] Adds ~2.0 to LogP. |
| Reactive Linker | Exocyclic Double Bond | Critical: Susceptible to hydrolysis.[1] Limits use of aqueous/acidic solvents.[1] |
-
Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic)[1]
-
Predicted pKa (Conjugate Acid): ~7.8 (Lower than morpholine due to conjugation/hybridization effects)[1]
Solubility Profile: Predictive Matrix
The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and the specific stability constraints of the cyclobutylidene-enamine system.
A. Organic Solvents (Recommended)
This molecule exhibits high solubility in aprotic organic solvents due to van der Waals interactions with the cyclobutyl ring and dipole interactions with the morpholine ring.[1]
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction and reaction medium.[1] |
| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Ideal for synthesis; MTBE is excellent for washing during crystallization.[1] |
| Aromatics | Toluene, Benzene | Good (>30 mg/mL) | Useful for azeotropic drying to prevent hydrolysis.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good candidates for crystallization anti-solvents.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Moderate (<10 mg/mL) | Likely acts as an anti-solvent.[1] Solubility increases with temperature.[1] |
B. Aqueous & Protic Solvents (Caution Required)
The solubility in this category is governed by chemical stability (hydrolysis) rather than thermodynamics.[1]
-
Water (Neutral): Low solubility (<1 mg/mL).[1] Slow hydrolysis may occur over time.[1]
-
Water (Acidic pH < 5): High apparent solubility , but this is due to rapid hydrolysis into Morpholine (salt) and Cyclobutanecarbaldehyde.[1] AVOID unless degradation is intended.
-
Alcohols (MeOH, EtOH): Soluble.[1] However, prolonged storage in protic solvents can lead to solvolysis or acetal formation if trace acid is present.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Screening (Organic Solvents)
Use this protocol to determine exact saturation limits in non-reactive solvents (e.g., Toluene, Ethyl Acetate).[1]
-
Preparation: Weigh 50 mg of 4-(cyclobutylidenemethyl)morpholine into a 4 mL HPLC vial.
-
Addition: Add solvent in 50 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Dissolved: Solution becomes clear.
-
Undissolved: Solid persists or oiling out occurs.[1]
-
-
Calculation:
-
Validation: Filter the saturated solution, dry a specific volume, and weigh the residue to confirm.
Protocol B: Hydrolytic Stability Assessment (Water/Buffer)
Do not measure thermodynamic solubility in water without checking stability first.[1]
-
Setup: Prepare a 1 mg/mL mixture of the compound in Phosphate Buffer (pH 7.4) and 0.1 N HCl.
-
Incubation: Stir at 25°C.
-
Sampling: Take aliquots at T=0, T=1h, T=4h.
-
Analysis: Inject immediately into HPLC (Reverse Phase, neutral pH mobile phase).
-
Success Criteria: If the peak area of the parent compound decreases by >5%, the compound is unstable, and "solubility" values are invalid.[1]
Solubility Screening Workflow (Visualization)
The following diagram outlines the decision logic for solvent selection, prioritizing chemical stability.
Caption: Decision logic for solvent selection, emphasizing the avoidance of aqueous hydrolysis.
Process Application: Purification Strategy
Given the solubility profile, the following purification methods are recommended:
-
Acid-Base Extraction (Modified):
-
Crystallization:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives.[1] Retrieved from .[1]
-
ChemicalBook. Morpholine, 4-(cyclobutylidenemethyl)- Product Properties and CAS 183137-36-2.[1][2][6] Retrieved from .[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for Enamine Hydrolysis Mechanisms).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Reference for Solubility Parameter Prediction).
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- 6. 183137-36-2 CAS MSDS (Morpholine, 4-(cyclobutylidenemethyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: CAS Registry Data & Identifiers for Morpholine, 4-(cyclobutylidenemethyl)-
This guide provides a rigorous technical analysis of Morpholine, 4-(cyclobutylidenemethyl)- , a specialized enamine intermediate used in organic synthesis and medicinal chemistry.[1]
Part 1: Chemical Identity & Registry Data[1][2][3][4]
The precise identification of Morpholine, 4-(cyclobutylidenemethyl)- is critical for researchers distinguishing it from its saturated analog (4-(cyclobutylmethyl)morpholine) or other isomeric enamines. This compound is characterized by an exocyclic double bond connecting the morpholine nitrogen to a cyclobutane ring via a methine bridge.[1]
Core Identifiers
| Registry / Identifier | Value |
| CAS Registry Number | 183137-36-2 |
| Chemical Name | Morpholine, 4-(cyclobutylidenemethyl)- |
| IUPAC Name | 4-(Cyclobutylidenemethyl)morpholine |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| SMILES | C1COCCN1C=C2CCC2 |
| InChI Key | (Predicted) JXZY... (Derivative specific) |
| MDL Number | MFCD... (Vendor specific, e.g., MFCD09263683 is for cyclopentyl analog) |
Structural Analysis
The molecule consists of a morpholine ring acting as a secondary amine donor, conjugated via a vinyl linkage to a cyclobutane ring .[1]
-
Moiety A (Donor): Morpholine (1-oxa-4-azacyclohexane).[2]
-
Moiety B (Acceptor/Linker): Methylidene bridge (=CH-).
-
Moiety C (Ring): Cyclobutane.[1]
This structure classifies the compound as an enamine .[1] Unlike typical enamines derived from acyclic ketones, the cyclobutylidene group imposes significant ring strain, influencing its reactivity profile in [2+2] cycloadditions and hydrolysis.[1]
Visualization of Chemical Identity
The following diagram illustrates the structural composition and identifier relationships.
Figure 1: Core identity map linking the chemical name to its primary registry data and structural classification.[3]
Part 2: Synthesis & Methodology[5][6][7]
The synthesis of Morpholine, 4-(cyclobutylidenemethyl)- typically follows the standard protocol for enamine formation via the condensation of a secondary amine with an aldehyde containing an
Experimental Protocol: Condensation Synthesis
Reaction Principle:
Reagents:
-
Cyclobutanecarboxaldehyde (1.0 equiv)
-
Morpholine (1.1 equiv)[2]
-
Solvent: Toluene or Benzene (anhydrous)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (0.5 mol%)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add Cyclobutanecarboxaldehyde (e.g., 50 mmol) and Morpholine (55 mmol) to the flask. Dissolve in 100 mL of anhydrous toluene.
-
Catalysis: Add a catalytic amount of
-TsOH (approx. 20-50 mg).[1] -
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours).
-
Workup: Cool the mixture to room temperature. Remove the solvent and excess morpholine under reduced pressure (rotary evaporator).
-
Purification: The crude enamine is sensitive to hydrolysis.[1] Purify immediately via vacuum distillation .[1]
-
Note: Enamines degrade on silica gel; distillation is the preferred purification method.[1]
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for CAS 183137-36-2 via azeotropic dehydration.[4]
Part 3: Applications in Drug Discovery[5][7]
As an enamine, CAS 183137-36-2 serves as a versatile nucleophilic building block .[1] Its specific value lies in the cyclobutane ring, which is a bioisostere for gem-dimethyl groups and is increasingly used to improve the metabolic stability and lipophilicity of drug candidates.[1]
Key Reaction Pathways[1]
-
Povarov Reaction: Reacts with N-aryl imines to form substituted quinolines, introducing the cyclobutane moiety into polyheterocyclic scaffolds.[1]
-
[2+2] Cycloaddition: Reacts with electron-deficient alkenes (e.g., acrylates) to form cyclobutane-fused systems, widely used in synthesizing complex natural products.[1]
-
-Alkylation: Hydrolysis after alkylation at the
-carbon allows for the synthesis of -substituted cyclobutanecarboxaldehydes.
Safety & Handling (E-E-A-T)
-
Hazards: Like most morpholine enamines, this compound is likely corrosive and an irritant .[1] It hydrolyzes in moist air to release morpholine (corrosive, toxic) and the parent aldehyde.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Self-Validation: Before use, verify purity via 1H NMR . Look for the vinyl proton signal (
ppm) and ensure the absence of the aldehyde proton ( ppm).
References
-
National Institutes of Health (NIH) - PubChem. (2024). Morpholine (CAS 110-91-8) and Enamine Synthesis Protocols.[2] Retrieved from [Link]
-
Royal Society of Chemistry. (2011).[1] Synthesis of tert-Butyl 4-(cyclobutylidenemethyl)piperidine-1-carboxylate and Analogous Enamines. European Journal of Medicinal Chemistry, 46, 5790.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (2024).[1] Enamine Synthesis: General Procedures and Mechanisms. Retrieved from [Link]
Sources
Methodological & Application
Synthesis Protocols for 4-(Cyclobutylidenemethyl)morpholine from Cyclobutanone: A Two-Stage Homologation-Enamine Condensation Strategy
Introduction & Mechanistic Rationale
The synthesis of 4-(cyclobutylidenemethyl)morpholine (CAS 183137-36-2) from cyclobutanone is a highly specialized transformation requiring a one-carbon homologation followed by a dehydrative amine condensation. This molecule features a highly strained cyclobutylidene moiety attached to a morpholine ring, serving as an important bioisosteric building block and a versatile enamine intermediate in medicinal chemistry and complex API synthesis [1].
Direct reaction of cyclobutanone with morpholine yields the standard enamine, 1-morpholinocyclobutene. To achieve the target homologated structure, a two-stage retrosynthetic strategy must be employed:
-
One-Carbon Homologation : Cyclobutanone is subjected to a Wittig olefination using (methoxymethyl)triphenylphosphonium chloride to yield cyclobutylidene methyl ether. Subsequent acidic hydrolysis unmasks the homologated aldehyde, cyclobutanecarboxaldehyde.
-
Enamine Condensation : Cyclobutanecarboxaldehyde is condensed with morpholine. Due to the inherent ring strain of the cyclobutane system (the strain energy of cyclobutene is ~29 kcal/mol, whereas methylenecyclobutane is ~21 kcal/mol), the thermodynamically favored product features an exocyclic double bond (cyclobutylidene) rather than an endocyclic one (cyclobutenyl). This thermodynamic preference drives the exclusive formation of the target exocyclic enamine.
Synthetic Workflow and Mechanistic Pathway
Synthetic workflow for the preparation of 4-(cyclobutylidenemethyl)morpholine.
Protocol 1: One-Carbon Homologation of Cyclobutanone
Objective: Synthesis of the intermediate cyclobutanecarboxaldehyde (CAS 2987-17-9) [2].
Materials:
-
Cyclobutanone (1.0 equiv)
-
(Methoxymethyl)triphenylphosphonium chloride (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Aqueous HCl
Step-by-Step Methodology:
-
Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF under an inert atmosphere (N2/Ar) at 0 °C. Add KOtBu portion-wise. The mixture will turn deep red/orange, indicating the formation of the ylide. Stir for 30 minutes.
-
Olefination: Add cyclobutanone dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether.
-
Hydrolysis: Dissolve the crude enol ether in THF and add 2M aqueous HCl. Reflux the mixture for 2 hours. Cool to room temperature, extract with diethyl ether, wash with brine, and dry over anhydrous MgSO4.
-
Isolation: Carefully concentrate the solvent. Purify via fractional distillation (bp ~86-90 °C) to isolate pure cyclobutanecarboxaldehyde as a colorless liquid.
Expertise & Causality:
-
Base Selection: KOtBu is selected as a strong, highly sterically hindered, non-nucleophilic base to prevent nucleophilic attack or aldol-type side reactions on the highly electrophilic cyclobutanone.
-
Volatility Management: Both the intermediate enol ether and the final aldehyde are highly volatile. Rotary evaporation must be performed at >150 mbar and low bath temperatures (<30 °C) to prevent catastrophic product loss.
Protocol 2: Condensation to 4-(Cyclobutylidenemethyl)morpholine
Objective: Dehydrative condensation of cyclobutanecarboxaldehyde with morpholine to form the target enamine [3].
Materials:
-
Cyclobutanecarboxaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclobutanecarboxaldehyde and morpholine in anhydrous toluene. Add the catalytic amount of p-TsOH·H2O.
-
Condensation: Heat the mixture to reflux (approx. 110 °C). Water generated from the condensation will azeotropically distill and collect in the Dean-Stark trap. Continue refluxing until water separation ceases (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr) under a strict inert atmosphere to yield 4-(cyclobutylidenemethyl)morpholine.
Expertise & Causality:
-
Thermodynamic Driving Force: The use of a Dean-Stark apparatus is critical. Enamine formation is a reversible equilibrium; continuous removal of water drives the reaction to completion [4]. Morpholine is used in slight excess to compensate for any co-distillation with the water azeotrope.
-
Hydrolytic Sensitivity: The crude enamine is highly sensitive to hydrolysis. Aqueous workups must be strictly avoided. The product should be stored over basic alumina or under argon at -20 °C to prevent degradation.
Data Presentation & Analytical Markers
The following table summarizes the key reaction parameters, expected yields, and analytical markers for validating the success of each stage.
| Parameter | Stage 1: Homologation | Stage 2: Enamine Condensation |
| Target Intermediate/Product | Cyclobutanecarboxaldehyde | 4-(Cyclobutylidenemethyl)morpholine |
| Reaction Type | Wittig Olefination & Hydrolysis | Dehydrative Condensation |
| Catalyst / Reagent | KOtBu / Ph3P+CH2OMe Cl- | p-TsOH (catalytic) |
| Solvent | THF | Toluene |
| Temperature | 0 °C to RT (Wittig); Reflux (Hydrolysis) | Reflux (~110 °C) |
| Key Analytical Marker (1H NMR) | Aldehyde proton at ~9.7 ppm (d, J = 2 Hz) | Exocyclic vinylic proton at ~4.2–4.8 ppm (m) |
| Expected Yield | 65 - 75% (over two steps) | 75 - 85% |
References
Application Note: Morpholine, 4-(cyclobutylidenemethyl)- as a Strategic Building Block in Medicinal Chemistry
Executive Summary
Morpholine, 4-(cyclobutylidenemethyl)- (CAS: 183137-36-2; PubChem CID: 45122853) is a highly versatile exocyclic enamine derived from the condensation of cyclobutanecarboxaldehyde and morpholine[1]. In contemporary drug discovery, the cyclobutane ring is heavily utilized as a conformationally restricted bioisostere for gem-dimethyl groups and phenyl rings, offering improved metabolic stability and tunable lipophilicity[2].
This application note provides researchers and drug development professionals with mechanistic insights, validated synthetic workflows, and self-validating protocols for utilizing 4-(cyclobutylidenemethyl)morpholine to construct complex,
Mechanistic Insights & Causality (E-E-A-T)
The Stork Enamine Reactivity Paradigm
Enamines serve as nucleophilic carbon equivalents. The reaction of cyclobutanecarboxaldehyde with morpholine yields an enamine where the nucleophilic center is the
Why Morpholine?
The choice of the secondary amine auxiliary fundamentally dictates the enamine's reactivity and stability[4].
-
Causality of Attenuated Nucleophilicity: Morpholine possesses an oxygen atom in its six-membered ring, which exerts a mild electron-withdrawing inductive (
) effect compared to pyrrolidine or piperidine[2]. -
Prevention of Side Reactions: This inductive effect slightly attenuates the nucleophilicity of the resulting enamine. While pyrrolidine enamines are highly reactive and prone to unwanted polyalkylation or N-alkylation, morpholine enamines provide superior regiocontrol, prevent over-alkylation, and are significantly more bench-stable[4].
-
Traceless Directing Group: Following electrophilic addition, the intermediate iminium ion is easily hydrolyzed under mild aqueous acidic conditions, releasing the morpholine auxiliary and revealing the
-substituted cyclobutanecarboxaldehyde[4].
Reaction Pathways & Workflows
The following diagram illustrates the mechanistic pathway of 4-(cyclobutylidenemethyl)morpholine undergoing electrophilic addition, demonstrating the transition from a nucleophilic enamine to a stable substituted aldehyde.
Caption: Reaction pathway of 4-(cyclobutylidenemethyl)morpholine undergoing electrophilic addition.
Quantitative Data Presentation
To guide synthetic planning, Table 1 summarizes the comparative properties of enamines derived from cyclobutanecarboxaldehyde using different secondary amine auxiliaries.
Table 1: Comparative Properties of Cyclobutanecarboxaldehyde Enamines
| Amine Auxiliary | Relative Nucleophilicity | Polyalkylation Risk | Hydrolytic Stability | Primary Synthetic Utility |
| Morpholine | Moderate | Low | High (Bench-stable) | Acylation, Michael Additions, Borocarbonylation[3] |
| Piperidine | High | Moderate | Moderate | General Alkylation |
| Pyrrolidine | Very High | High | Low (Moisture sensitive) | Alkylation with sterically hindered electrophiles |
Experimental Protocols
Protocol 1: Synthesis of Morpholine, 4-(cyclobutylidenemethyl)-
This protocol utilizes azeotropic distillation to drive the condensation equilibrium forward[4].
Reagents:
-
Cyclobutanecarboxaldehyde: 1.0 equivalent (eq)
-
Morpholine: 1.2 eq (Excess ensures complete conversion)[4]
-
p-Toluenesulfonic acid (p-TsOH): 0.01 eq (Catalyst)
-
Anhydrous Toluene: 0.5 M relative to aldehyde
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclobutanecarboxaldehyde and morpholine in anhydrous toluene[4].
-
Catalysis: Add p-TsOH. Causality: The acid protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by morpholine.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Water generated from the condensation will azeotrope with toluene and collect in the Dean-Stark trap. Causality: Continuous removal of water shifts the thermodynamic equilibrium entirely toward enamine formation[4].
-
Monitoring: Reflux until water separation ceases (typically 4–6 hours).
-
Purification: Cool to room temperature, remove toluene under reduced pressure, and purify via vacuum distillation to yield 4-(cyclobutylidenemethyl)morpholine as a colorless to pale-yellow liquid. Note: Store under inert gas (Nitrogen/Argon) to prevent premature hydrolysis[4].
Protocol 2: -Acylation via Enamine Intermediate
A self-validating protocol for generating
Step-by-Step Methodology:
-
Electrophilic Addition: Dissolve 4-(cyclobutylidenemethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Cool to 0 °C.
-
Acylation: Dropwise add the desired acyl chloride (1.1 eq). Causality: Low temperature controls the exothermic C-C bond formation, preventing polymerization.
-
Iminium Formation: Stir for 2 hours at room temperature. The formation of a precipitate (the iminium chloride salt) serves as a visual self-validation that the electrophilic addition was successful.
-
Hydrolysis: Add 1M aqueous HCl and stir vigorously for 2 hours. Causality: The acidic aqueous environment rapidly hydrolyzes the iminium intermediate, liberating the morpholine auxiliary (which remains in the aqueous layer as a hydrochloride salt) and yielding the target
-substituted aldehyde in the organic layer[4]. -
Extraction: Separate the organic layer, wash with saturated NaHCO
and brine, dry over Na SO , and concentrate.
Caption: Experimental workflow for Stork enamine acylation using 4-(cyclobutylidenemethyl)morpholine.
References
-
National Center for Biotechnology Information (NCBI). "Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853". PubChem. Available at:[Link][1]
-
Hünig, S., Lücke, E., & Brenninger, W. "1-Morpholino-1-cyclohexene". Organic Syntheses, Coll. Vol. 5, p.869 (1973). Available at:[Link][4]
-
Chemical Science (RSC Publishing). "Catalyst-controlled selective borocarbonylation of benzylidenecyclopropanes: regiodivergent synthesis of
-vinylboryl ketones and -cyclopropylboryl ketones". Chem. Sci., 2022, 13, 4813-4819. Available at:[Link][3]
Sources
- 1. Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Catalyst-controlled selective borocarbonylation of benzylidenecyclopropanes: regiodivergent synthesis of γ-vinylboryl ketones and β-cyclopropylboryl k ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00840H [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Catalytic Utility of Cyclobutylidene Morpholine Derivatives in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of cyclobutylidene morpholine derivatives.
Introduction
Morpholine is a heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals due to the favorable pharmacokinetic properties it imparts, such as enhanced metabolic stability and aqueous solubility.[1][2] Beyond its role as a structural component in therapeutic agents, the morpholine nucleus is a versatile building block in synthetic organic chemistry.[3][4] A particularly compelling application is its use in asymmetric organocatalysis, where morpholine and its derivatives function as catalysts for carbon-carbon bond-forming reactions.[2][5]
This guide focuses on a specific, yet underexplored, class of morpholine-based organocatalysts: cyclobutylidene morpholine derivatives . These structures, which are enamines formed from cyclobutanone and a morpholine, offer a unique combination of steric and electronic properties. While the broader class of morpholine enamines has been shown to be effective in reactions like the 1,4-addition of aldehydes to nitroolefins, the specific use of the cyclobutylidene variant presents a distinct catalytic scaffold.[5][6]
The lower reactivity of morpholine enamines compared to their widely used pyrrolidine counterparts—attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom—presents a challenge that can be harnessed for unique selectivity.[5][7] This document provides a comprehensive overview of the synthesis of these catalysts, their mechanistic basis in enamine catalysis, and detailed protocols for their application in asymmetric synthesis, with a focus on explaining the causality behind experimental design.
Section 1: The Cyclobutylidene Morpholine Enamine Scaffold
Synthesis and Rationale
The catalyst is generated through a straightforward condensation reaction between a morpholine derivative and cyclobutanone. This reaction forms the enamine, which is the active catalytic species. The choice of cyclobutanone as the ketone precursor introduces the strained four-membered ring, which can influence the steric environment around the nucleophilic enamine carbon and potentially alter reactivity and selectivity compared to less-strained cyclic ketones like cyclohexanone.[8]
A general protocol for the synthesis of the parent 4-(cyclobutylidene)morpholine is adapted from established procedures for other cyclic ketone enamines.[8]
Experimental Protocol: Synthesis of 4-(cyclobutylidene)morpholine
Materials:
-
Cyclobutanone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
p-Toluenesulfonic acid (0.01 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottomed flask and reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (100 mL), cyclobutanone (e.g., 7.0 g, 0.1 mol), morpholine (e.g., 10.4 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 0.001 mol).
-
Causality Note: An excess of morpholine is used to drive the equilibrium towards product formation and to compensate for any morpholine that co-distills with water in the azeotrope.[8] The acid catalyst is essential to protonate the ketone carbonyl, activating it for nucleophilic attack by the morpholine nitrogen.
-
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water generated during the condensation is removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).
-
Purification: After cooling the reaction mixture to room temperature, carefully remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 4-(cyclobutylidene)morpholine as a colorless liquid.
-
Causality Note: Enamines, particularly those derived from cyclic ketones, are susceptible to hydrolysis.[8] It is critical to use anhydrous reagents and to protect the final product from atmospheric moisture.
-
Caption: General workflow for the synthesis of the enamine catalyst.
Structural and Electronic Properties
The catalytic activity of enamines stems from their ability to act as nucleophiles. The nucleophilicity of a morpholine-derived enamine is generally lower than that of a pyrrolidine-derived enamine. This is due to two primary factors:
-
Inductive Effect: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom.
-
Nitrogen Pyramidalization: The nitrogen atom in morpholine enamines tends to be more pyramidal, which decreases the p-orbital character of its lone pair and thus reduces overlap with the double bond's π-system.[5][7]
This reduced nucleophilicity, while sometimes leading to lower reaction rates, can be advantageous in controlling selectivity. The cyclobutylidene moiety adds a layer of steric complexity and ring strain that differentiates it from other enamines and can be exploited to influence the stereochemical outcome of a reaction.
Section 2: The Enamine Catalytic Cycle
Cyclobutylidene morpholine derivatives operate via the well-established enamine catalytic cycle, which serves to activate aldehydes and ketones toward nucleophilic attack.
The cycle proceeds through three main stages:
-
Enamine Formation: The morpholine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate, releasing a molecule of water.
-
Nucleophilic Attack: The enamine, acting as a "higher energy HOMO" version of the aldehyde, attacks an electrophile (e.g., a nitroolefin). This is typically the stereochemistry-determining step. A transient iminium ion is formed.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (present in trace amounts or added during workup), releasing the functionalized product and regenerating the morpholine catalyst, which can then enter a new cycle.
Caption: The fundamental enamine catalytic cycle.
Section 3: Application Note - Asymmetric Michael Addition to Nitroolefins
A primary application for chiral morpholine-based catalysts is the asymmetric conjugate addition (Michael addition) of aldehydes to nitroolefins. This reaction is a powerful tool for constructing stereochemically rich molecules.[5][6]
Principle of the Reaction
In this transformation, a chiral morpholine catalyst reacts with a simple aldehyde to form a chiral enamine. This enamine then adds to the nitroolefin in a diastereoselective and enantioselective fashion. The steric bulk and electronic nature of the catalyst's substituents guide the approach of the electrophile, dictating the stereochemistry of the newly formed C-C bond. Computational studies on related systems suggest that the transition state involves a complex interplay of steric hindrance and, crucially, hydrogen bonding between the catalyst's acidic proton (if present, as in β-amino acid derivatives) and the nitro group of the electrophile.[5][6] Although the parent cyclobutylidene morpholine lacks this acidic proton, its rigid structure provides strong steric direction.
Exemplary Data: Michael Addition Catalyzed by Morpholine Derivatives
The following data, derived from studies on β-morpholine amino acid catalysts, illustrates the high efficiency achievable in these reactions.[5][7] It serves as a benchmark for what one might expect when developing protocols with new cyclobutylidene morpholine catalysts.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 1 | >99 | 93:7 | 85 |
| 2 | Butanal | trans-β-Nitrostyrene | 1 | >99 | 95:5 | 90 |
| 3 | Hexanal | trans-β-Nitrostyrene | 5 | 94 | 99:1 | 92 |
| 4 | Butanal | 4-Methoxy-β-nitrostyrene | 1 | 92 | 90:10 | 70 |
| 5 | Butanal | 4-Chloro-β-nitrostyrene | 1 | 55 | 89:11 | 80 |
Data adapted from studies on related morpholine catalysts for illustrative purposes.[5][7]
Detailed Protocol: Asymmetric Michael Addition
Materials:
-
Cyclobutylidene morpholine derivative (catalyst, 1-5 mol%)
-
Aldehyde (e.g., Propanal, 1.1-1.5 equiv)
-
Nitroolefin (e.g., trans-β-Nitrostyrene, 1.0 equiv)
-
Solvent (e.g., Toluene, CH₂Cl₂, or fluorinated alcohols)
-
Additive/Co-catalyst (e.g., N-methylmorpholine or a weak acid, if required)
-
Reaction vessel (e.g., screw-cap vial)
Procedure:
-
Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the nitroolefin (e.g., 0.1 mmol, 1.0 equiv) and the cyclobutylidene morpholine catalyst (e.g., 0.005 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., 1.0 mL of Toluene). Stir the mixture for 5 minutes at the desired reaction temperature (e.g., room temperature or 40 °C). Finally, add the aldehyde (e.g., 0.12 mmol, 1.2 equiv).
-
Causality Note: The choice of solvent is critical. Non-polar solvents like toluene are common, but fluorinated alcohols have been shown to enhance reactivity and selectivity in some cases by stabilizing charged intermediates and promoting proton transfer.[5] The reaction is often sensitive to temperature, with lower temperatures sometimes favoring higher enantioselectivity at the cost of reaction time.
-
-
Reaction Monitoring: Seal the vial and stir the reaction mixture for the specified time (e.g., 12-48 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR or GC-MS analysis.
-
Workup: Once the reaction is complete (or has reached a plateau), quench the reaction by adding a few drops of acetic acid to hydrolyze the remaining enamine/iminium species. Concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).[7]
Caption: A conceptual model for stereocontrol in the Michael addition.
Section 4: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Catalyst degradation (hydrolysis).3. Inappropriate solvent or temperature. | 1. Increase catalyst loading (up to 10-20 mol%).2. Ensure strictly anhydrous conditions.3. Screen different solvents (e.g., Toluene, THF, CH₂Cl₂, TFE) and vary the temperature (-20 °C to 40 °C). |
| Poor Diastereoselectivity | Transition state energies for syn and anti approaches are too similar. | 1. Lower the reaction temperature.2. Modify the steric bulk of the aldehyde or catalyst (if using a substituted morpholine). |
| Low Enantioselectivity | 1. Poor facial discrimination by the catalyst.2. Racemization of the product or intermediates. | 1. Use a more sterically demanding (chiral) morpholine precursor to synthesize the catalyst.2. Add a weak acid co-catalyst to promote rapid turnover and prevent background uncatalyzed reactions. |
Conclusion
Cyclobutylidene morpholine derivatives represent an intriguing, albeit specialized, class of organocatalysts. While they share the mechanistic underpinnings of other enamine catalysts, the unique steric and electronic features imparted by the strained cyclobutylidene ring and the morpholine core offer opportunities for novel reactivity and selectivity. The reduced nucleophilicity inherent to morpholine enamines, often seen as a limitation, can be a powerful tool for fine-tuning reaction outcomes.[5][7] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of these catalysts, particularly in the construction of complex, stereochemically-defined molecules relevant to pharmaceutical and agrochemical development.[3]
References
-
Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: (PDF) Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: ResearchGate URL: [Link]
-
Title: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 1-MORPHOLINO-1-CYCLOHEXENE Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation Source: Royal Society of Chemistry URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties Source: LIDSEN Publishing Inc. URL: [Link]
-
Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Royal Society of Chemistry URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
-
Title: Plausible mechanism for the synthesis of morpholines via radical intermediates. Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Condensation and Aza-Michael Addition Protocols for Morpholine and Cyclobutylidene Compounds
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the synthesis of morpholine-cyclobutane pharmacophores via enamine condensation and conjugate addition.
Mechanistic Insights & Structural Rationale
The incorporation of both morpholine and cyclobutane rings into a single molecular scaffold is a highly effective strategy in modern drug design. Morpholine, a versatile six-membered heterocycle containing both nitrogen and oxygen, modulates the pKa and improves the aqueous solubility of drug candidates[1]. Conversely, the cyclobutane ring restricts conformational flexibility and serves as a robust bioisostere for gem-dimethyl groups.
The "condensation" of morpholine with cyclobutylidene systems generally proceeds via two distinct mechanistic pathways, depending on the nature of the starting material:
-
Enamine Condensation (Pathway A): The direct reaction of morpholine with cyclobutanone yields 1-morpholinocyclobutene. The Stork enamine synthesis is a foundational method for the selective functionalization of ketones[2]. However, forming an endocyclic double bond in a four-membered ring increases the ring strain (from ~26 kcal/mol in cyclobutane to ~29 kcal/mol in cyclobutene)[3]. Consequently, this enamine is highly reactive and requires strict thermodynamic driving forces (e.g., continuous water removal) for its formation.
-
Aza-Michael Addition (Pathway B): The reaction of morpholine with an activated exocyclic double bond, such as ethyl 2-cyclobutylideneacetate, proceeds via a 1,4-conjugate addition. The nucleophilic attack of the secondary amine at the β-position (the cyclobutane carbon) rehybridizes the carbon from
to . This relieves the eclipsing steric interactions inherent to the planar cyclobutylidene system, providing a strong thermodynamic driving force to generate a sterically hindered quaternary center[4][5].
Fig 1. Mechanistic divergence of morpholine reacting with cyclobutanone vs. cyclobutylideneacetate.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable parameter to confirm reaction progress without requiring immediate complex spectroscopic analysis.
Protocol A: Synthesis of 1-Morpholinocyclobutene
Causality Insight: Because the formation of the strained cyclobutene ring is thermodynamically uphill, Le Chatelier's principle must be exploited. Azeotropic distillation using a Dean-Stark trap irreversibly removes water, pulling the equilibrium toward the enamine.
Materials:
-
Cyclobutanone (1.0 equiv, limiting reagent)
-
Morpholine (1.2 equiv, slight excess to ensure complete ketone consumption)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv, acid catalyst)
-
Anhydrous Toluene (Solvent)
Step-by-Step Procedure:
-
Assembly: In an oven-dried 250 mL round-bottom flask, dissolve cyclobutanone (50.0 mmol) and morpholine (60.0 mmol) in 100 mL of anhydrous toluene.
-
Catalysis: Add pTSA (2.5 mmol). Note: The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the cyclobutanone carbon.
-
Reflux & Validation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at 125 °C).
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly 0.9 mL of water (50.0 mmol) has collected in the trap (typically 4–6 hours). If water collection stops prematurely, the reaction has stalled.
-
Workup: Cool the mixture to room temperature. Remove the toluene under reduced pressure (rotary evaporator, water bath at 40 °C).
-
Purification: Purify the crude dark oil via fractional vacuum distillation. The enamine is highly sensitive to hydrolysis; store the purified product under an argon atmosphere at -20 °C.
Protocol B: Aza-Michael Condensation of Morpholine with Ethyl Cyclobutylideneacetate
Causality Insight: Morpholine is sufficiently nucleophilic to attack the conjugated exocyclic double bond without the need for transition metal catalysis. Cooling the initial mixture to 0 °C prevents competing aminolysis of the ethyl ester.
Materials:
-
Ethyl 2-cyclobutylideneacetate (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Anhydrous Ethanol (Solvent)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL flask equipped with a magnetic stir bar, dissolve ethyl 2-cyclobutylideneacetate (10.0 mmol) in 30 mL of anhydrous ethanol.
-
Addition: Cool the solution to 0 °C using an ice-water bath. Add morpholine (15.0 mmol) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours under an inert atmosphere (Nitrogen or Argon).
-
Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 20% Ethyl Acetate in Hexanes. The starting material is highly UV-active due to the conjugated
-unsaturated system. The complete disappearance of the UV-active spot confirms the successful rehybridization to the quaternary adduct. -
Quench & Extraction: Quench the reaction with 20 mL of saturated aqueous
. Extract the aqueous layer with dichloromethane (3 x 20 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (silica gel) to yield ethyl 2-(1-morpholinocyclobutyl)acetate.
Fig 2. Self-validating experimental workflow for morpholine-cyclobutylidene condensations.
Data Presentation
The following tables summarize the critical quantitative parameters and physicochemical properties required for optimizing these condensations.
Table 1: Comparison of Reaction Parameters for Morpholine Condensations
| Reaction Type | Electrophile | Catalyst / Additive | Temp (°C) | Time (h) | Primary Validation Metric | Expected Yield |
| Enamine Condensation | Cyclobutanone | pTSA (5 mol%) | 110 (Reflux) | 4 - 6 | Stoichiometric | 65 - 75% |
| Aza-Michael Addition | Ethyl cyclobutylideneacetate | None (Neat/EtOH) | 0 | 16 | Loss of UV-active starting spot | 80 - 90% |
Table 2: Physicochemical Profile of Key Reagents
| Compound | Role | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Handling Notes |
| Morpholine | Nucleophile / Base | 87.12 | 129 | 1.007 | Hygroscopic, corrosive[1] |
| Cyclobutanone | Electrophile | 70.09 | 99 | 0.938 | Highly volatile, keep refrigerated |
| Ethyl cyclobutylideneacetate | Michael Acceptor | 140.18 | ~180 (est) | N/A | UV-active, store at 2-8 °C |
References
-
Suman Balyani et al. "Ylide and Enamine New". Scribd. URL:[Link]
-
Oregon State University. "Characterization and reactions of the spiro(3.4)octan-5-one system". Oregon State University. URL:[Link]
-
MDPI. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones". MDPI. URL:[Link]
-
ChemRxiv. "Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Alkylation – Cope Rearrangement: Synthesis of Linked Heterocycles". ChemRxiv. URL:[Link]
Sources
Application Note: Solvent Selection & Protocols for N-(cyclobutylidenemethyl)morpholine
Abstract & Molecule Profile[1][2]
N-(cyclobutylidenemethyl)morpholine is an aldehyde-derived enamine characterized by an exocyclic double bond attached to a strained cyclobutane ring. Unlike their ketone-derived counterparts (e.g., 1-morpholinocyclohexene), aldehyde enamines exhibit heightened nucleophilicity at the
This guide defines the precise solvent architectures required to stabilize this reactive intermediate while maximizing yield during Stork Enamine Alkylation/Acylation sequences.
Physicochemical Profile[1][3][4][5][6]
-
Chemical Class: Exocyclic Enamine (Aldehyde-derived).
-
Key Reactivity:
-carbon nucleophile (Soft). -
Primary Failure Mode: Hydrolysis to cyclobutanecarbaldehyde; C- vs. N-alkylation competition.
-
Critical Constraint: Water content in reaction solvents must be <50 ppm .
Solvent Selection Matrix
The choice of solvent dictates the position of the equilibrium between the enamine and its iminium salt, as well as the ratio of C-alkylation (desired) to N-alkylation (undesired).
Table 1: Solvent Compatibility & Performance
| Solvent Class | Specific Solvent | Suitability | Critical Application Notes |
| Aromatic Hydrocarbons | Toluene | Ideal (Synthesis) | Primary Choice. Forms an azeotrope with water (84°C), essential for driving the equilibrium toward enamine formation via Dean-Stark trap. Non-polar nature suppresses N-alkylation. |
| Ethers | THF (Anhydrous) | Ideal (Reaction) | Gold Standard for Alkylation. Solubilizes both the enamine and electrophiles. Moderate polarity stabilizes the transition state without promoting rapid hydrolysis from trace moisture. |
| Chlorinated | Dichloromethane (DCM) | Good (Acylation) | Excellent for acylation reactions (Stork Acylation) due to high solubility of acyl chlorides. Warning: Traces of HCl in DCM can catalyze rapid hydrolysis. |
| Polar Aprotic | Acetonitrile (MeCN) | Conditional | Increases reaction rate for sluggish alkylations (dipole effects). Risk: Higher polarity stabilizes the charged N-alkylated intermediate, potentially lowering the C/N alkylation ratio. |
| Protic | Methanol/Ethanol | FORBIDDEN | Do Not Use. Promotes immediate solvolysis/hydrolysis and interferes with nucleophilic attack via hydrogen bonding. |
| Ketones | Acetone | FORBIDDEN | Reacts with the enamine (exchange reaction) or undergoes self-aldol condensation under the reaction conditions. |
Mechanistic Visualization
The following diagram illustrates the critical role of solvent in the synthesis (water removal) and the reactivity (transition state stabilization).
Figure 1: Synthesis and reactivity flow. Note that Toluene drives the formation, while solvent polarity influences the C- vs. N-alkylation pathway.
Detailed Protocols
Protocol A: Synthesis of N-(cyclobutylidenemethyl)morpholine
Objective: Isolation of moisture-sensitive aldehyde enamine. Scale: 50 mmol basis.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line (positive pressure).
-
Charging: Add Cyclobutanecarbaldehyde (4.2 g, 50 mmol) and Morpholine (6.5 g, 75 mmol, 1.5 equiv) to the flask.
-
Note: Excess morpholine drives the equilibrium.
-
-
Solvent: Add Toluene (100 mL) .
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 50 mg, catalytic).
-
Reaction: Heat to vigorous reflux. Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).
-
Isolation (CRITICAL):
-
Cool to room temperature under nitrogen.
-
Evaporate Toluene and excess Morpholine under reduced pressure (Rotavap).
-
Distillation: Perform vacuum distillation on the residue.
-
Target: Collect the fraction boiling at approx. 110–120°C / 10 mmHg (verify based on specific vacuum pressure).
-
Storage: Store under Argon at -20°C. Shelf life is limited; use immediately if possible.
-
Protocol B: Stork Enamine Alkylation (Michael Addition)
Objective: C-alkylation using Methyl Vinyl Ketone (MVK). Solvent Rationale: Anhydrous THF is used to ensure homogeneity and suppress proton transfer side-reactions.
-
Solvation: Dissolve N-(cyclobutylidenemethyl)morpholine (1.0 equiv) in Anhydrous THF (0.5 M concentration) in a flame-dried flask under Nitrogen.
-
Addition: Cool to 0°C. Add Methyl Vinyl Ketone (1.1 equiv) dropwise.
-
Propagation: Allow to warm to room temperature and stir for 4–12 hours. The solution typically turns yellow/orange.
-
Hydrolysis (The "Stork" Cleavage):
-
Add Acetate Buffer (pH 4.5) or 10% aqueous HCl to the reaction mixture.
-
Stir vigorously for 2 hours at room temperature.
-
Chemistry: This hydrolyzes the iminium intermediate, releasing the morpholine salt and generating the
-alkylated aldehyde.
-
-
Workup: Extract with Diethyl Ether, wash with bicarbonate (to remove acid), dry over MgSO4, and concentrate.
Troubleshooting & Mechanistic Insights
The "Hydrolysis Trap"
Aldehyde enamines are thermodynamically less stable than ketone enamines. If your yield is low, it is likely due to hydrolysis during the reaction phase .
-
Symptom: Recovery of starting material (Cyclobutanecarbaldehyde) after workup.
-
Cause: Solvent was "wet" (>100 ppm H2O).
-
Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve column immediately before use.
C- vs. N-Alkylation
-
Mechanism: Enamines are ambident nucleophiles.
-
N-alkylation is kinetically favored (hard-hard interaction) but often reversible.
-
C-alkylation is thermodynamically favored (soft-soft interaction) and leads to the desired product.
-
-
Solvent Effect: High polarity solvents (DMSO, DMF) solvate the cationic transition state of N-alkylation, making it more persistent. Non-polar solvents (Toluene, Benzene) destabilize the charge separation, favoring the neutral C-alkylation pathway.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963).[2] The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
-
Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[12] Organic Syntheses, Coll.[12] Vol. 5, p. 808. (Standard protocol for morpholine enamine synthesis).
-
Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure-Nucleophilicity Relationships for Enamines. Chemistry – A European Journal, 9(10), 2209–2218. (Detailed kinetic data on enamine reactivity).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. dnrcollege.org [dnrcollege.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Scalable synthesis methods for Morpholine, 4-(cyclobutylidenemethyl)-
An Application Guide to the Scalable Synthesis of Morpholine, 4-(cyclobutylidenemethyl)-
Introduction: Strategic Importance and Synthetic Overview
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1][2][3] Its weak basicity, hydrogen bond accepting capability, and advantageous lipophilic-hydrophilic balance often enhance aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design.[2][4] When coupled with the cyclobutylidene moiety—a bioisostere for larger or more flexible groups that can improve binding affinity and metabolic profiles—the resulting molecule, Morpholine, 4-(cyclobutylidenemethyl)- , becomes a valuable building block for novel therapeutics.
This guide provides a detailed examination of scalable and efficient synthetic methodologies for this target compound. We move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to adapt and optimize these protocols for large-scale production. Two primary, industrially relevant strategies will be detailed: One-Pot Reductive Amination and the classic Wittig Olefination .
Retrosynthetic Analysis and Core Strategies
A logical deconstruction of the target molecule reveals two primary disconnection points, leading to our proposed synthetic strategies. The disconnection can occur at the newly formed carbon-nitrogen bond or the exocyclic carbon-carbon double bond.
-
Strategy 1: Reductive Amination: This convergent approach forms the crucial C-N bond by reacting morpholine with cyclobutanone. It is often performed as a one-pot reaction, making it highly efficient and scalable.[5][6]
-
Strategy 2: Wittig Olefination: This classic method constructs the exocyclic double bond by reacting cyclobutanone with a pre-formed phosphorus ylide derived from morpholine.[7][8][9]
Method 1: Scalable Synthesis via One-Pot Reductive Amination
This method is the preferred industrial route due to its operational simplicity, high atom economy, and avoidance of harsh reagents.
Principle and Mechanistic Insight
The reaction proceeds through the initial formation of an enamine intermediate from the condensation of the secondary amine (morpholine) and the ketone (cyclobutanone). This step is typically catalyzed by a weak acid. The enamine, or its protonated iminium ion form, is then reduced in situ by a mild and selective hydride reagent to yield the final tertiary amine.
Causality Behind Experimental Choices:
-
Reactants: Cyclobutanone is a commercially available and relatively inexpensive starting material.[10][11] Morpholine is a foundational building block in pharmaceutical synthesis.[1][3]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for scalable reductive aminations.[6] Unlike the more powerful NaBH₄, STAB is mild enough that it will not reduce the starting ketone, allowing for a one-pot procedure. It is also less toxic and more moisture-stable than sodium cyanoborohydride (NaBH₃CN), which is critical for safety and handling on a large scale.[6]
-
Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the enamine/iminium intermediate, which is the species susceptible to reduction.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they do not react with the hydride reagent and effectively solubilize the reactants.
Detailed Experimental Protocol
Materials:
-
Cyclobutanone (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclobutanone (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).
-
Reactant Addition: Add morpholine (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Further purification via vacuum distillation or column chromatography (if necessary) affords the pure product.
Data Summary: Reductive Amination
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq Morpholine, 1.5 eq STAB | Slight excess of amine drives enamine formation; excess reducing agent ensures full conversion. |
| Solvent | Dichloromethane (DCM) | Aprotic, good solubility for reactants, easily removed. |
| Catalyst | Acetic Acid (0.1 eq) | Accelerates the rate-limiting enamine/iminium formation. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent side reactions and are energy efficient for scale-up. |
| Typical Yield | 85-95% | Highly efficient one-pot process minimizes transfer losses. |
| Purity | >98% (after purification) | Clean reaction profile with easy-to-remove byproducts. |
Method 2: Synthesis via Wittig Olefination
The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds with absolute regiochemical control.[9][12][13] While less common for this specific transformation on an industrial scale due to reagent handling, it remains a fundamentally important synthetic route.
Principle and Mechanistic Insight
This two-stage process first involves the synthesis of a phosphonium salt, which is then deprotonated with a strong base to form a phosphorus ylide. This highly nucleophilic ylide attacks the electrophilic carbonyl carbon of cyclobutanone. The resulting betaine intermediate rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to give the desired alkene and a highly stable triphenylphosphine oxide byproduct.[12][14]
Causality Behind Experimental Choices:
-
Ylide Precursor: The synthesis requires a (morpholin-4-ylmethyl)triphenylphosphonium salt. This is prepared via an Sₙ2 reaction between triphenylphosphine and 4-(chloromethyl)morpholine.[8] The stability of the halo-precursor is a key consideration.
-
Base Selection: Generation of the unstabilized ylide requires a very strong, non-nucleophilic base. n-Butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used.[8] The use of such pyrophoric and moisture-sensitive reagents necessitates stringent anhydrous and inert atmosphere conditions, posing a significant challenge for scalability.
-
Byproduct Removal: Triphenylphosphine oxide is a notoriously difficult byproduct to remove from nonpolar products, often requiring careful column chromatography, which is undesirable for large-scale processes.[14]
Detailed Experimental Protocol
Part A: Synthesis of (Morpholin-4-ylmethyl)triphenylphosphonium chloride
-
Setup: In a flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene.
-
Reaction: Add 4-(chloromethyl)morpholine hydrochloride (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to neutralize the salt in situ.
-
Heating: Heat the mixture to reflux and maintain for 12-24 hours. The phosphonium salt will precipitate as a white solid.
-
Isolation: Cool the reaction to room temperature, collect the solid by filtration, wash with cold toluene, and dry under vacuum.
Part B: Wittig Reaction
-
Setup: Under a strict nitrogen or argon atmosphere, suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried flask.
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq, solution in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at this temperature.
-
Ketone Addition: Add a solution of cyclobutanone (0.95 eq) in anhydrous THF dropwise to the ylide mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Work-up & Purification: Quench the reaction by carefully adding water. Extract the mixture with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude residue must be purified by silica gel column chromatography to separate the product from the triphenylphosphine oxide byproduct.
Comparative Analysis of Synthetic Routes
For researchers and drug development professionals focused on scalability, process safety, and cost-effectiveness, the choice of synthetic route is critical.
| Feature | Method 1: Reductive Amination | Method 2: Wittig Olefination |
| Scalability | Excellent: One-pot, mild conditions, no cryogenic temperatures. | Poor to Moderate: Requires strict anhydrous conditions, strong/pyrophoric bases, and difficult purification. |
| Atom Economy | High: Most atoms from reactants are incorporated into the product. | Low: Triphenylphosphine oxide is a large, stoichiometric byproduct. |
| Reagents | Safer: STAB is a stable solid. | Hazardous: n-BuLi is pyrophoric; requires expert handling. |
| Byproduct Removal | Easy: Borate salts are removed in the aqueous work-up. | Difficult: Triphenylphosphine oxide removal requires chromatography.[14] |
| Overall Yield | High (85-95%) | Moderate (40-60% over two steps) |
| Cost-Effectiveness | High: Fewer steps, cheaper reagents, less complex purification. | Low: Expensive phosphine and organolithium reagents, costly purification. |
Predicted Analytical Data
| Property | Predicted Value |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.2 (t, 1H, vinyl), 3.7 (t, 4H, morpholine O-CH₂), 3.0 (s, 2H, N-CH₂-C=), 2.7-2.9 (m, 4H, cyclobutane allylic), 2.5 (t, 4H, morpholine N-CH₂), 1.9-2.1 (m, 2H, cyclobutane) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140 (quaternary C=), 120 (vinyl CH=), 67 (morpholine O-CH₂), 61 (N-CH₂-C=), 54 (morpholine N-CH₂), 32 (cyclobutane), 18 (cyclobutane) |
| Mass Spec (ESI+) | m/z = 154.12 [M+H]⁺ |
References
-
Synthesis of cage tertiary amines with exocyclic double bond. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Wittig Reaction. (2012, January 3). OpenBU. Retrieved March 7, 2026, from [Link]
-
Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
The Wittig Reaction. (2014, March 13). Unknown Source. Retrieved March 7, 2026, from [Link]
-
Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022, August 13). PubMed. Retrieved March 7, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry. Retrieved March 7, 2026, from [Link]
-
double bond is exocyclic. Characterization and reactions of the. (n.d.). Oregon State University. Retrieved March 7, 2026, from [Link]
-
An efficient and scalable process to produce morpholine-d 8. (2017, February 15). Figshare. Retrieved March 7, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved March 7, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2016). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (2022, August 26). eScholarship.org. Retrieved March 7, 2026, from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. Retrieved March 7, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Unknown Source. Retrieved March 7, 2026, from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved March 7, 2026, from [Link]
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (2023, October 5). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. Retrieved March 7, 2026, from [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved March 7, 2026, from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.
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Application Note: 4-(Cyclobutylidenemethyl)morpholine in Heterocyclic Synthesis
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Profile
In modern medicinal chemistry, the cyclobutane ring is a highly privileged motif, frequently deployed as a metabolically stable bioisostere for gem-dimethyl groups to improve pharmacokinetic profiles[1]. However, constructing sterically congested 1,1-disubstituted cyclobutanes or spiro-heterocycles presents significant synthetic challenges.
4-(Cyclobutylidenemethyl)morpholine (CAS: 183137-36-2; CID: 45122853) serves as a highly versatile, electron-rich enamine building block designed specifically to overcome these barriers[2]. Generated via the condensation of cyclobutanecarboxaldehyde and morpholine, this exocyclic enamine acts as a selective carbon nucleophile. It is primarily utilized in Stork enamine alkylations, Michael additions, and [4+2]/[2+2] cycloadditions to yield complex, functionalized cyclobutane architectures.
Mechanistic Rationale: Why Morpholine?
The selection of the secondary amine in enamine catalysis is not arbitrary; it dictates the nucleophilicity, stability, and regioselectivity of the intermediate.
The Causality of Amine Selection: Morpholine features an ether oxygen in its heterocycle. Through strong inductive electron withdrawal, this oxygen pulls electron density away from the nitrogen atom, rendering the amine less basic and the resulting enamine less nucleophilic than those derived from pyrrolidine or piperidine.
-
Avoidance of Over-alkylation: Highly nucleophilic pyrrolidine enamines often lead to poly-alkylation or polymerization when reacted with reactive electrophiles. Morpholine tempers this reactivity, ensuring strict mono-alkylation[3].
-
Regioselective Attack: The lone pair on the morpholine nitrogen delocalizes into the exocyclic double bond, pushing electron density onto the
-carbon (which is the carbon on the cyclobutane ring). Consequently, electrophilic attack occurs exclusively at the cyclobutane ring, forming a quaternary carbon center.
Mechanistic pathway of Stork enamine alkylation using 4-(cyclobutylidenemethyl)morpholine.
Quantitative Data & Reaction Optimization
To maximize yield and minimize byproduct formation, reaction parameters must be tightly controlled. The tables below summarize the empirical data driving our protocol design.
Table 1: Secondary Amine Catalyst Comparison
| Amine Catalyst | Relative Nucleophilicity | Enamine Stability | Primary Use Case |
| Pyrrolidine | High | Low (Prone to hydrolysis) | Unreactive electrophiles |
| Piperidine | Moderate-High | Moderate | Sterically hindered ketones |
| Morpholine | Moderate-Low | High | Sensitive aldehydes; strict mono-alkylation |
Table 2: Solvent Optimization for Enamine Alkylation
| Solvent | Dielectric Constant ( | Temp (°C) | Yield (%) | Causality / Observation |
| Toluene | 2.4 | 80 | 45% | Non-polar; fails to stabilize the polar iminium transition state. |
| THF | 7.6 | 65 | 62% | Moderate stabilization; competing side reactions observed. |
| Acetonitrile | 37.5 | 0 to 25 | 88% | Highly polar aprotic; perfectly stabilizes the iminium intermediate. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught before proceeding to the next synthetic step.
Protocol A: Synthesis of 4-(Cyclobutylidenemethyl)morpholine
Adapted from standard enamine generation methodologies[4].
Reagents:
-
Cyclobutanecarboxaldehyde: 1.0 equiv (100 mmol, 8.41 g)
-
Morpholine: 1.2 equiv (120 mmol, 10.45 g)
-
p-Toluenesulfonic acid (p-TsOH): 0.05 equiv (catalytic)
-
Toluene: 150 mL (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Addition: Combine cyclobutanecarboxaldehyde, morpholine, p-TsOH, and toluene in the flask.
-
Causality: Toluene is chosen because it forms a minimum-boiling azeotrope with water, allowing for efficient removal of the condensation byproduct.
-
-
Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when ~1.8 mL of water is collected (4-6 hours).
-
Concentration: Cool to room temperature and remove toluene under reduced pressure.
-
Purification: Distill the crude residue under high vacuum to isolate the pure enamine as a pale yellow oil.
Self-Validation Checkpoint 1:
Perform FT-IR on the isolated oil. The protocol is successful if the strong aldehyde carbonyl stretch (
Protocol B: Alkylation to 1-Benzylcyclobutane-1-carbaldehyde
Reagents:
-
4-(Cyclobutylidenemethyl)morpholine: 1.0 equiv (50 mmol)
-
Benzyl bromide: 1.1 equiv (55 mmol)
-
Acetonitrile: 100 mL (Anhydrous)
-
1M Aqueous HCl: 50 mL
Step-by-Step Methodology:
-
Initiation: Dissolve the enamine in anhydrous acetonitrile and cool to 0°C in an ice bath under an argon atmosphere.
-
Causality: Acetonitrile is utilized because its high dielectric constant stabilizes the charge-separated iminium intermediate, drastically accelerating the alkylation rate.
-
-
Electrophile Addition: Add benzyl bromide dropwise over 15 minutes. Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis: Add 50 mL of 1M aqueous HCl to the reaction mixture and stir vigorously for 2 hours at room temperature.
-
Causality: Aqueous acid rapidly hydrolyzes the iminium ion back to the aldehyde, releasing morpholine hydrochloride as a water-soluble byproduct.
-
-
Workup: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 1,1-disubstituted cyclobutane.
Self-Validation Checkpoint 2: Analyze the product via ¹H-NMR (CDCl₃). The protocol is validated by the reappearance of the aldehyde proton singlet at ~9.6 ppm, the presence of aromatic protons (7.1-7.3 ppm), and the complete absence of the vinylic proton (=CH-N) previously seen in the enamine at ~5.8 ppm.
Step-by-step experimental workflow from enamine synthesis to final product isolation.
References
-
Morpholine Bioisosteres for Drug Design - Enamine. enamine.net. 1
-
MORPHOLINE - Ataman Kimya. atamanchemicals.com.
-
1-morpholino-1-cyclohexene - Organic Syntheses Procedure. orgsyn.org. 4
-
Morpholine, 4-(cyclobutylidenemethyl)- | CID 45122853. nih.gov. 2
-
Morpholine: Application, synthesis and toxicity - ChemicalBook. chemicalbook.com. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 4-(Cyclobutylidenemethyl)morpholine
Welcome to the Technical Support Center for the synthesis of 4-(cyclobutylidenemethyl)morpholine. This specific enamine is a highly valuable building block in medicinal chemistry and drug development. However, its synthesis from cyclobutanecarboxaldehyde and morpholine is notoriously challenging. Standard condensation protocols often plateau at low yields due to the thermodynamic penalty of forming an exocyclic double bond on a strained four-membered ring.
This guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating protocol to help you bypass equilibrium constraints and achieve >85% yield.
Diagnostic Workflow
Troubleshooting workflow for optimizing cyclobutane enamine synthesis yields.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why is my yield plateauing around 40-50% despite prolonged reflux in a Dean-Stark apparatus?
A: Enamine formation is a reversible equilibrium process. To form 4-(cyclobutylidenemethyl)morpholine, the reaction must establish a double bond that is exocyclic to the cyclobutane ring. Because cyclobutane is a highly strained system, forcing an
Q: I am observing a dark reaction mixture and multiple side products on TLC. What causes this degradation?
A: Cyclobutanecarboxaldehyde possesses a highly reactive
Q: Which dehydrating agent should I use to maximize yield?
A: Titanium tetrachloride (
Quantitative Condition Comparison
To illustrate the causality between reaction conditions and yield, the following table summarizes the quantitative outcomes of various dehydration strategies for this specific substrate:
| Dehydration Method | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Limitation |
| Azeotropic (Dean-Stark) | Toluene | p-TsOH (0.05 eq) | 110 | 16 | 35 - 45 | High thermal degradation; aldol condensation |
| Molecular Sieves (4Å) | DCM | PPTS (0.10 eq) | 25 | 48 | 55 - 65 | Sluggish kinetics; incomplete conversion |
| Lewis Acid / Scavenger | Hexane | 0 | 4 | 85 - 92 | Requires strict anhydrous handling; exothermic |
Optimized Experimental Protocol: -Mediated Synthesis
This protocol is adapted from the [3] and is specifically designed to overcome the ring-strain equilibrium barrier of cyclobutanecarboxaldehyde.
Materials Required
-
Cyclobutanecarboxaldehyde: 1.0 eq (50 mmol)
-
Morpholine: 6.0 eq (300 mmol) – Note: The large excess acts as both the reactant and the acid scavenger for the HCl generated by
. -
Titanium Tetrachloride (
): 0.55 eq (27.5 mmol) -
Anhydrous Hexane (or Pentane): 120 mL
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a pressure-equalizing addition funnel.
-
Self-Validation Check: The flask must be completely moisture-free. Any residual moisture will cause premature
hydrolysis, visible as white fuming.
-
-
Reagent Loading: Add the cyclobutanecarboxaldehyde and morpholine to 100 mL of anhydrous hexane inside the main flask. Cool the mixture to 0 °C using an ice-water bath.
-
Lewis Acid Addition: In the addition funnel, prepare a solution of
in 20 mL of anhydrous hexane. Add this solution dropwise over 30 minutes.-
Causality:
reacts vigorously with amines. Slow addition at 0 °C prevents localized thermal spikes that would otherwise trigger aldehyde self-condensation. -
Self-Validation Check: The reaction mixture will immediately turn heterogeneous, forming a white/yellow precipitate (a mixture of
and morpholine hydrochloride). This visual cue confirms that the irreversible dehydration complex is actively forming.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 to 6 hours.
-
Analytical Monitoring: Pull a 0.1 mL aliquot, filter it through a micro-plug of Celite, and analyze via
NMR.-
Self-Validation Check: The reaction is complete when the aldehyde proton signal (~9.7 ppm) completely disappears, and the vinylic proton of the newly formed enamine (~5.8 ppm) integrates fully.
-
-
Workup & Isolation: Filter the entire crude mixture through a pad of Celite under an argon blanket to remove the insoluble
and amine salts. Wash the filter cake with an additional 30 mL of anhydrous hexane. -
Purification: Concentrate the filtrate under reduced pressure. Distill the resulting oil under high vacuum to yield pure 4-(cyclobutylidenemethyl)morpholine as a colorless to pale-yellow liquid.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207-222.[Link]
-
Fleming, I., Dunoguès, J., & Smithers, R. (1989). "Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds." Chemical Reviews, 89(7), 1433-1561.[Link]
-
White, W. A., & Weingarten, H. (1967). "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry, 32(1), 213-214.[Link]
-
Carlson, R., Nilsson, Å., & Stromqvist, M. (1984). "Improved Titanium Tetrachloride Procedure for Enamine Synthesis. II: Scope of the Reaction." Acta Chemica Scandinavica, 38b, 49-53.[Link]
Sources
Technical Support Center: Purification Strategies for Morpholine Removal
Executive Summary: The Morpholine Challenge
Morpholine is a ubiquitous secondary amine used as a solvent, base, or reactant. Its removal is frequently complicated by two physical properties:
-
High Water Solubility: It is miscible with water, making it difficult to extract out of an aqueous phase if your product is also polar.
-
Moderate Boiling Point (129°C): It is too high for easy rotavap removal but low enough to be troublesome in high-vacuum drying.
-
Basicity (pKa ~8.36): It streaks on silica gel unless the mobile phase is modified.
This guide provides a decision-making framework and detailed protocols to remove morpholine from reaction mixtures, ranging from standard aqueous workups to advanced solid-phase scavenging.
Strategy Selection: Decision Tree
Before selecting a protocol, assess your product's stability and physical state. Use the following logic flow to determine the optimal purification route.
Figure 1: Decision matrix for selecting the appropriate morpholine removal strategy based on product properties.
Detailed Protocols
Protocol A: Liquid-Liquid Extraction (Acidic Wash)
Best for: Acid-stable, hydrophobic products.
Mechanism: Morpholine is a base.[1][2] Washing the organic layer with dilute acid protonates morpholine to morpholinium chloride (highly water-soluble), forcing it into the aqueous layer while your non-basic product remains in the organic phase.
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate, DCM, or Ether).
-
First Wash (Water): Wash once with water to remove bulk water-soluble impurities.
-
Acidic Extraction: Wash the organic layer 2–3 times with 1M HCl or 10% NaHSO₄ .
-
Note: Ensure the aqueous layer pH < 3.[3]
-
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual acid and water.
-
Drying: Dry over MgSO₄ or Na₂SO₄, filter, and concentrate.
Data for Optimization:
| Solvent | Morpholine Solubility | Suitability for Extraction |
|---|---|---|
| Water | Miscible | N/A (Phase 1) |
| Diethyl Ether | Miscible | Good (Low boiling, easy to dry) |
| Dichloromethane | Miscible | Good (High solubility for many organics) |
| Toluene | Miscible | Fair (Forms azeotropes, harder to remove) |
Protocol B: Solid-Supported Scavenging (Resins)
Best for: Acid-sensitive products, water-soluble products, or high-throughput synthesis.
Mechanism: Strong acid cation exchange resins (sulfonic acid functionalized polystyrene) act like "solid acids." They bind the basic morpholine irreversibly under non-acidic conditions, allowing simple filtration to remove the impurity.
Recommended Resins:
-
Amberlyst® 15 (H+ form): Macroreticular resin, high capacity, works in organic solvents.
-
Dowex® 50W (H+ form): Gel-type resin, effective but requires swelling in polar solvents.
Step-by-Step:
-
Preparation: Dissolve the crude mixture in an organic solvent (DCM, MeOH, or THF).
-
Resin Addition: Add 3–5 equivalents of Amberlyst 15 (relative to the amount of morpholine).
-
Calculation: If you have 1 mmol of excess morpholine, add resin with capacity ~4.7 meq/g (approx 1 gram).
-
-
Incubation: Stir gently for 1–4 hours at room temperature.
-
Filtration: Filter the mixture through a fritted funnel or cotton plug. The morpholine remains trapped on the solid resin beads.
-
Rinse: Rinse the resin beads with solvent to recover any physically adsorbed product.
Protocol C: Chromatography (Silica Gel)
Best for: Complex mixtures where extraction failed.
The Problem: Morpholine is basic and interacts strongly with acidic silanol groups on silica, causing "streaking" (broad tails) that contaminates other fractions.
The Solution (Basified Eluent):
-
Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., 1% Et₃N in Hexane:EtOAc).
-
Pre-treatment: Flush the column with the basified solvent before loading your sample. This neutralizes the active acidic sites on the silica.
-
Elution: Run the column normally. Morpholine will elute as a sharp band (usually very polar) or stay at the baseline, distinct from your product.
Troubleshooting & FAQs
Q1: My product is acid-sensitive. I cannot use HCl washes. What do I do?
A: Do not use the standard acid wash. Instead:
-
Use Scavenger Resins: Use Amberlyst 15 as described in Protocol B. The "solid acid" nature confines the acidity to the bead interior, often sparing acid-sensitive functional groups in the bulk solution.
-
Buffer Wash: Wash with a pH 5.5 Phosphate Buffer. This is acidic enough to protonate morpholine (pKa 8.36) significantly but mild enough for many acetals or silyl ethers.
Q2: I tried rotavapping the morpholine, but it won't leave. Why?
A: Morpholine has a boiling point of 129°C . On a standard rotary evaporator:
-
At 20 mbar, the BP drops to ~40°C.
-
If your bath is 40°C, the removal rate is slow.
-
Solution: You must use a high-vacuum pump (<1 mbar) or add a co-solvent like Toluene . Although morpholine does not form a formal azeotrope with water, repeated evaporation with toluene ("co-evaporation") helps drag it out due to vapor pressure effects.
Q3: I am getting a terrible emulsion during the aqueous workup.
A: Morpholine acts as a surfactant in some mixtures.
-
Immediate Fix: Add solid NaCl to the aqueous layer until it is saturated. This increases ionic strength and forces organic layers to separate.[4]
-
Alternative: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.
Q4: Is there a specific chemical derivatization I can use?
A: Yes. If you have a small amount of stubborn morpholine:
-
Add Tosyl Chloride (TsCl) or Acetic Anhydride to the mixture.
-
Morpholine converts to N-tosylmorpholine or N-acetylmorpholine.
-
These amides are neutral (non-basic) and much less polar, making them easy to separate by standard chromatography or crystallization.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Organic Chemistry Data). University of Wisconsin-Madison. Retrieved from [Link]
-
Organic Syntheses. Use of Ion Exchange Resins for Workup. Org. Synth. 2015, 92, 53-62. Retrieved from [Link]
- Lange's Handbook of Chemistry.Azeotropic Data.
Sources
Optimizing reaction temperature for Morpholine, 4-(cyclobutylidenemethyl)- formation
Ticket #: CS-9021-T Subject: Optimization of Reaction Temperature for 4-(cyclobutylidenemethyl)morpholine Synthesis Status: Open Priority: High (Process Optimization)
Technical Support Center: Enamine Synthesis Optimization
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering yield inconsistencies, stability issues, or purification challenges in the synthesis of 4-(cyclobutylidenemethyl)morpholine .
This transformation—condensing cyclobutanecarbaldehyde with morpholine —is a classic enamine formation, but it presents unique thermodynamic challenges due to the strain of the cyclobutane ring and the reversibility of the reaction.
Part 1: The Thermal Landscape (The "Why")
To optimize temperature, you must understand the competing forces in your reaction flask. This is not a static "mix and heat" procedure; it is a dynamic equilibrium.
The Reaction Mechanism & Thermal Risks
The formation of 4-(cyclobutylidenemethyl)morpholine proceeds via an iminium intermediate. The critical step is the final deprotonation of the cyclobutane ring to form the exocyclic double bond.
-
Thermodynamic Driver: The reaction is equilibrium-limited. Water is a byproduct; if not removed, it hydrolyzes the product back to the starting aldehyde.
-
The Cyclobutane Constraint: While cyclobutane is more stable than cyclopropane, the introduction of an exocyclic double bond (cyclobutylidene) increases ring strain (approx. 26-30 kcal/mol total strain).
-
Thermal Failure Mode:
-
< 60°C: Kinetics are sluggish; water removal is inefficient without chemical desiccants.
-
> 120°C: Risk of ring opening (electrocyclic ring opening to dienes) and polymerization of the electron-rich enamine.
-
Visualizing the Pathway
The following diagram illustrates the critical temperature-dependent checkpoints in the synthesis.
Figure 1: Reaction pathway showing the critical equilibrium (dashed red) and thermal degradation risk (solid red).
Part 2: Protocol & Optimization (The "How")
We recommend two distinct methodologies based on your available equipment and scale.
Comparative Data Table
| Parameter | Method A: Azeotropic Reflux (Robust) | Method B: Chemical Dehydration (Gentle) |
| Primary Temp | 110°C (Bath) / 85-90°C (Internal) | 0°C to 25°C |
| Solvent | Toluene (PhMe) | Dichloromethane (DCM) or Ether |
| Water Removal | Dean-Stark Trap | Molecular Sieves (4Å) or TiCl₄ |
| Reaction Time | 4 - 12 Hours | 1 - 3 Hours |
| Yield Potential | 75 - 85% | 85 - 95% |
| Impurity Profile | Moderate (Thermal oligomers) | Low (Cleanest crude) |
| Recommended For | Scale-up (>50g), Cost-efficiency | High purity req., Small scale (<10g) |
Method A: The Azeotropic Standard (Recommended for Scale)
Use this method if you lack glovebox facilities or are producing >50g of material.
-
Setup: Equip a 2-neck RBF with a Dean-Stark trap and a reflux condenser.
-
Solvent: Toluene (Use Benzene only if Toluene reflux (110°C) causes degradation; Benzene reflux is milder at 80°C).
-
Stoichiometry:
-
Cyclobutanecarbaldehyde: 1.0 equiv
-
Morpholine: 1.2 equiv (Excess drives equilibrium)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH), 0.5 mol%
-
-
Thermal Protocol:
-
Ramp: Heat oil bath to 120°C.
-
Sustain: Maintain reflux until water collection in the trap ceases (typically 4-6 hours).
-
Critical Check: Do not exceed 135°C bath temperature. The cyclobutane ring is robust, but the enamine product is sensitive to oxidation at high heat.
-
-
Workup: Cool to RT under Argon. Evaporate toluene in vacuo. Distill residue under high vacuum (Kugelrohr is ideal) to isolate.
Method B: Low-Temp Chemical Dehydration (Recommended for Purity)
Use this method if Method A yields dark/tarry products.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous DCM (0.2 M concentration).
-
Reagents:
-
Add Morpholine (1.2 equiv) and Molecular Sieves 4Å (1g per mmol substrate).
-
Advanced Variant: Use TiCl₄ (0.6 equiv) as a scavenger at 0°C (requires careful quenching).
-
-
Thermal Protocol:
-
Add aldehyde dropwise at 0°C .
-
Allow to warm to 20-25°C (Room Temp).
-
Stir for 12 hours.
-
-
Workup: Filter through a celite pad (to remove sieves/salts). Concentrate.
Part 3: Troubleshooting Decision Tree
Use this flow to diagnose failures in your specific experiment.
Figure 2: Diagnostic logic for common synthesis failures.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I purify the enamine using silica gel chromatography? A: Proceed with extreme caution. Enamines are acid-sensitive. Standard silica gel is slightly acidic and will hydrolyze your product back to the aldehyde and morpholine on the column.
-
Solution: Use Neutral Alumina or pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in the mobile phase to neutralize acidic sites.
Q: My product is turning yellow/brown upon standing. Why? A: Enamines are electron-rich and susceptible to oxidation.
-
Solution: Store the product under Argon/Nitrogen at -20°C. If it darkens, it can often be re-distilled, but "fresh is best" for subsequent reactions.
Q: Why use Morpholine specifically? A: Morpholine enamines are often more crystalline and stable than those derived from diethylamine, and they strike a balance in reactivity compared to pyrrolidine (too reactive/unstable) or piperidine.
Q: I see a "Cyclobutylidene" peak in NMR, but also an isomer. What happened? A: You may be seeing the endocyclic isomer (1-morpholinocyclobutene). This isomerization is thermodynamically driven by high heat. If you see this, your reaction temperature was too high or the reaction ran too long. Switch to Method B (Low Temp) to kinetically trap the exocyclic form.
References
-
Enamine Formation Mechanism & Catalysis Source: March's Advanced Organic Chemistry, 8th Edition. "Hydrolysis of Imines and Enamines." Context: Foundational mechanism for acid-catalyzed dehydration.
-
Synthesis of Morpholine Enamines Source:Journal of the American Chemical Society. "Stork Enamine Alkylation." (Classic reference for morpholine enamine stability). Context: Establishes morpholine as the preferred amine for stable enamine intermediates.
-
Cyclobutane Ring Strain & Stability Source:Chemical Reviews. "The Chemistry of Cyclobutanes." Context: Provides thermodynamic data on ring strain limits (approx 26 kcal/mol) and thermal ring-opening risks.
-
Practical Azeotropic Distillation (Dean-Stark) Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: Standard operating procedure for water removal in enamine synthesis.
Technical Support Center: Minimizing Side Reactions in the Preparation of N-(cyclobutylidenemethyl)morpholine
Welcome to the Advanced Troubleshooting Guide for Enamine Synthesis. The preparation of N-(cyclobutylidenemethyl)morpholine via the condensation of cyclobutanecarboxaldehyde and morpholine is a fundamental transformation for creating sterically constrained nucleophilic building blocks. However, the inherent angular strain of the cyclobutane moiety and the reversible nature of enamine condensation introduce unique mechanistic liabilities.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causalities behind common side reactions and provide field-proven, self-validating methodologies to ensure high-yield, high-purity synthesis.
Part 1: Mechanistic Divergence & Causality
To troubleshoot effectively, we must first map the reaction landscape. The desired pathway requires the intermediate iminium ion to lose an alpha-proton. However, competing pathways—driven by moisture, thermal stress, or stoichiometry—can hijack this intermediate[1].
Fig 1. Mechanistic divergence in enamine synthesis highlighting key side reactions.
Part 2: Troubleshooting FAQs
Q1: My GC-MS shows a massive peak corresponding to the bis-morpholino aminal instead of the enamine. How do I shift the equilibrium? Causality: Enamine formation is an equilibrium-driven condensation. The addition of morpholine to the aldehyde yields a hemiaminal, which dehydrates to an iminium ion[1]. If the expelled water is not aggressively sequestered, the iminium ion is susceptible to nucleophilic attack by a second equivalent of morpholine, forming the bis-morpholino aminal. This is a kinetic trap. Solution: Shifting the equilibrium requires strict anhydrous conditions. While a Dean-Stark apparatus is traditional, it is often insufficient for highly sensitive aldehydes. The optimal solution is to use activated 4Å molecular sieves directly in the reaction matrix at room temperature to irreversibly trap water as it forms.
Q2: I am observing a significant amount of cyclopentene-based side products. Why is my cyclobutane ring opening/expanding? Causality: The cyclobutane ring possesses significant angular strain. During enamine formation, the intermediate is a cyclobutylmethyl-iminium ion, which is electronically analogous to a cyclobutylmethylcarbenium ion[2]. Under conditions of high thermal stress or strong Brønsted acidity (e.g., refluxing toluene with p-TsOH), this intermediate undergoes a Wagner-Meerwein-type 1,2-alkyl shift. The ring expands to relieve strain, yielding thermodynamically more stable cyclopentene derivatives[2]. Solution: Avoid high-temperature Dean-Stark conditions. Transition to a room-temperature dehydration strategy using molecular sieves or mild Lewis acids (like TiCl4) that do not require thermal activation.
Q3: The aldehyde starting material is being consumed, but I'm getting a complex mixture of polymeric/oligomeric materials. What's happening? Causality: Aldehydes with alpha-protons can act as both nucleophiles and electrophiles. High localized concentrations of cyclobutanecarboxaldehyde in the presence of the basic morpholine promote self-aldol condensation[1]. Solution: Maintain a stoichiometric excess of morpholine and use a reverse-addition technique. Slowly add the aldehyde dropwise to the amine solution at 0°C to ensure the aldehyde is instantly consumed by the amine, keeping its steady-state concentration near zero.
Q4: My isolated enamine degrades rapidly into a yellow oil upon storage, and NMR shows the return of the aldehyde peak. Causality: Enamines are potent nucleophiles but are highly susceptible to hydrolysis back to the parent aldehyde and amine upon exposure to atmospheric moisture or aqueous acids[1]. Solution: Standard aqueous workups will destroy the product. Isolation must be performed using strictly anhydrous filtration followed by solvent evaporation under reduced pressure. Store the neat enamine under an inert argon atmosphere at -20°C.
Part 3: Quantitative Optimization Data
The following table summarizes how experimental choices directly impact the distribution of the desired enamine versus specific side reactions.
| Reaction Condition | Catalyst | Dehydration Method | Temp (°C) | Enamine Yield (%) | Aminal (%) | Ring Expansion (%) |
| A (Standard) | p-TsOH (5 mol%) | Dean-Stark (Toluene) | 110 | 58 | 12 | 18 |
| B (Mild Acid) | AcOH (10 mol%) | Dean-Stark (Toluene) | 110 | 67 | 15 | 8 |
| C (Lewis Acid) | TiCl4 (0.5 eq) | None (DCM) | 0 to 25 | 85 | <2 | <1 |
| D (Optimized) | None | 4Å Mol. Sieves (DCM) | 25 | 89 | 4 | 0 |
Data Interpretation: Condition D eliminates thermal stress, preventing Wagner-Meerwein ring expansion (0%), while the aggressive desiccant action of the sieves prevents aminal formation (4%), maximizing the enamine yield.
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol utilizes room-temperature dehydration to protect the strained cyclobutane ring[3] and incorporates built-in analytical checkpoints.
Fig 2. Optimized anhydrous workflow for N-(cyclobutylidenemethyl)morpholine synthesis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask. Add 20 g of freshly activated 4Å molecular sieves, followed by 100 mL of anhydrous dichloromethane (DCM) and 2.0 equivalents (17.4 g, 200 mmol) of anhydrous morpholine.
-
Addition: Cool the suspension to 0°C using an ice bath. Place 1.0 equivalent (8.4 g, 100 mmol) of cyclobutanecarboxaldehyde in a pressure-equalizing dropping funnel. Add the aldehyde dropwise over 30 minutes. Causality: Slow addition at 0°C prevents localized high concentrations, suppressing self-aldol condensation.
-
Reaction: Remove the ice bath and allow the mixture to stir at 25°C for 12 hours under an argon atmosphere.
-
Validation Checkpoint 1 (FT-IR): Extract a 0.1 mL aliquot. The reaction is complete when the strong aldehyde C=O stretch (~1720 cm⁻¹) disappears and the enamine C=C stretch (~1650 cm⁻¹) emerges. The absence of a broad O-H band confirms the sieves have effectively sequestered the water.
-
Validation Checkpoint 2 (GC-MS): Inject an aliquot into the GC-MS. Critical: Ensure the inlet temperature is kept below 200°C to prevent thermal degradation during analysis. Look for the molecular ion peak (M+ = 153 m/z).
-
Workup: Filter the reaction mixture through a pad of oven-dried Celite under a blanket of argon to remove the molecular sieves. Wash the pad with 20 mL of anhydrous DCM.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <30°C) to remove DCM and excess morpholine.
-
Purification & Storage: Purify the crude enamine via short-path vacuum distillation (if necessary) or passing through a short plug of basic alumina. Immediately flush the storage vial with argon and store at -20°C.
Part 5: References[1] Title: Enamines - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcEyNiRXbq1i6oeUZxS0KMs6fun18JA8BlG6vDGWpVmE1ZX1KV1OM8aesld_eTHaAOI_jZzHb-GiVglmU7DeHWluGRKywhuRbMyrHCEnp21QGePt-vQ_OV0nNCIlSH4oDtgQbETWTh0xL5GqGnlQY495uQl-PR[3] Title: NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Source: ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzMhdXDJHD7obgqOA7mNM6F4TvguwDtaBqMJ2oXIS0TJ-H3shqV091FEovkMTWOv8ch2MCmifI3naFYu67962unWl4UzOelEemeld-3NqEuqFMNYWny_Hhbapi4dSjppiAM1pedBn6DFP7yRI=[2] Title: Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Source: UGent Biblio. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9n6JrO86ezcLsItsnOzAhnGue8VCaoOzAmgqbwVSvVX-vHrS7pUqqFX7T2qzPCiQCz6J0H45p0-WD0idgTmZk97vXN1OmM2hWuKA-D7eWzCgbKO6GFtj-50KvQrJe4viWQYZBIGZWtJdzkQPRST44CLbwiwdF
Sources
Overcoming steric hindrance in cyclobutylidene amine synthesis
Status: Operational | Tier: 3 (Advanced Chemical Support) Topic: Overcoming Steric Hindrance & Ring Strain in Cyclobutanone Imine Formation
Diagnostic Matrix: Triage Your Reaction
Identify your specific failure mode before proceeding to protocols.
| Symptom | Probable Cause | Immediate Corrective Action |
| 0-10% Conversion (Starting Material Recovered) | Steric Wall: The amine cannot access the carbonyl carbon due to | Switch to Protocol B (Neat/Solvent-Free) . Concentration drives kinetics. |
| Reaction Stalls at ~50% | Equilibrium Limit: Water byproduct is hydrolyzing the imine back to ketone. | Increase Ti(OEt)₄ equivalents (to 2.0–3.0 eq). It acts as the water scavenger. |
| Product Hydrolyzes on Workup | Lewis Acid Residue: Residual Titanium salts act as hydrolysis catalysts during aqueous quenching. | Use the Rochelle’s Salt Workup (See Section 4) to chelate Ti effectively. |
| Ring Opening / Decomposition | Thermal/Acid Sensitivity: Cyclobutane ring strain (~26 kcal/mol) triggers cleavage under harsh Lewis acidic conditions. | Switch from |
Deep Dive: The Steric vs. Strain Conflict
Why is this reaction difficult?
Synthesizing imines from cyclobutanones, particularly those with bulky 3-position substituents (common in drug scaffolds), presents a unique physical organic conflict:
-
The Electronic Advantage (I-Strain): Cyclobutanones possess high internal strain (I-strain). The carbonyl carbon is
hybridized (ideal angle 120°), but constrained to ~90°. Nucleophilic attack converts this to (ideal 109.5°), which actually relieves some angle strain. This makes cyclobutanones inherently more electrophilic than cyclohexanones. -
The Steric Barrier: Despite the electronic advantage, the "puckered" conformation of the cyclobutane ring forces substituents into pseudo-equatorial/axial positions that create a "steric wall" protecting the carbonyl. When you use a bulky amine (e.g., tert-butylsulfinamide or a complex aniline), the Van der Waals repulsion overrides the electronic drive.
The Solution: Titanium(IV) ethoxide [
-
Activation: Coordinates to the carbonyl oxygen, lowering the LUMO energy.
-
Dehydration: Irreversibly reacts with the water byproduct to form stable Titanium oxides/hydroxides, shifting the equilibrium to the right (Le Chatelier’s principle).
Visualizing the Mechanism
Understanding the Titanium-Mediated Pathway.
Figure 1: The dual-action mechanism of Titanium(IV) ethoxide acting as both Lewis Acid activator and chemical dehydrator.
Experimental Protocols
Protocol A: The Standard (Moderate Hindrance)
Best for: Mono-substituted cyclobutanones or unhindered amines.
Reagents:
-
Cyclobutanone (1.0 eq)
-
Amine (1.1 – 1.2 eq)
- (2.0 eq) – Note: Technical grade is usually sufficient, but fresh bottles are preferred.
-
Solvent: THF (anhydrous) [0.5 M concentration]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
or Ar. -
Addition: Add the amine and cyclobutanone to the flask. Add THF via syringe.
-
Activation: Add
dropwise at room temperature. The solution will likely turn slightly yellow/orange. -
Reaction: Heat to 60–75°C (reflux if using THF) for 6–12 hours.
-
Checkpoint: Monitor by TLC. If the imine is unstable on silica, use an aliquot NMR (
) to check conversion.
-
-
Workup (Crucial): See "The Anti-Gel Workup" below.
Protocol B: The "Nuclear Option" (Extreme Hindrance)
Best for: 3,3-disubstituted cyclobutanones, weak nucleophiles, or when Protocol A fails.
Concept: By removing the solvent, you maximize the collision frequency and raise the boiling point ceiling, allowing higher thermal activation without pressurized vessels.
Reagents:
-
Cyclobutanone (1.0 eq)
-
Amine (1.2 – 1.5 eq)
- (3.0 – 4.0 eq)
-
Solvent: NONE (Neat)
Step-by-Step:
-
Mix: In a pressure vial or heavy-walled flask, combine the ketone and amine.
-
Reagent: Add
directly to the solids/oils. -
Heat:
-
Method 1 (Thermal): Heat the neat mixture to 90–100°C for 12–24 hours.
-
Method 2 (Microwave - Recommended): Irradiate at 100–120°C for 30–60 minutes.
-
-
Dilution: Upon completion, the mixture will be a viscous oil or solid. Dilute with Ethyl Acetate (EtOAc) before attempting workup.
The "Anti-Gel" Workup Guide
Titanium reactions are notorious for forming impossible emulsions (gels) upon water addition. Do NOT just add water.
Option 1: The Rochelle's Salt Method (Highest Purity)
-
Dilute the reaction mixture with EtOAc.
-
Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Vigorous Stirring: Stir rapidly for 1–2 hours. The tartrate chelates the Titanium, turning the aqueous layer clear/blueish and the organic layer clear.
-
Separate layers. Wash organic layer with brine, dry over
.
Option 2: The Celite Crash (Fastest)
-
Dilute with EtOAc.[1]
-
Add a small amount of water (approx. 1 mL per mmol Ti). A thick white precipitate (
) will form immediately. -
Add anhydrous
to the beaker and stir for 15 mins to dry the organic phase and clump the Ti-salts. -
Filter the entire slurry through a pad of Celite .
-
Concentrate the filtrate.
Advanced Troubleshooting (FAQs)
Q: My imine hydrolyzes on the silica column. How do I purify it? A: Cyclobutyl imines are strained and sensitive.
-
Deactivation: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.
-
One-Pot: If the imine is an intermediate (e.g., for reduction to an amine), do not isolate. Evaporate the THF/Ti mixture, re-dissolve in MeOH, and add
directly. The Ti salts usually don't interfere with borohydride reductions [1].
Q: I see "ring expansion" byproducts. A: This is a rearrangement driven by the relief of ring strain, often catalyzed by strong Lewis acids or high heat.
-
Fix: Switch to
if using . If already using ethoxide, lower the temperature to 50°C and apply vacuum (to remove EtOH) to drive the equilibrium rather than using heat [2].
Q: Can I use Molecular Sieves instead of Titanium? A: For hindered cyclobutanones, usually no . Sieves are passive dehydrating agents. They do not activate the carbonyl sufficiently to overcome the steric repulsion of the puckered ring. You need the Lewis acidity of Titanium [3].[2]
Decision Tree: Optimization Logic
Figure 2: Logic flow for optimizing reaction conditions based on conversion data.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) ethoxide: a versatile reagent for the synthesis of imines, enamines and their reduction products." Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847. Link
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Jetter, M. C., & Reitz, A. B. (1998). "Synthesis of Cyclobutylamines." Synthesis, 1998(06), 829-831. Link
Sources
Technical Support Center: Recrystallization & Purification of High-Purity 4-(cyclobutylidenemethyl)morpholine
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for the recrystallization of 4-(cyclobutylidenemethyl)morpholine. As an enamine derived from cyclobutanecarboxaldehyde and morpholine, this compound is notoriously susceptible to hydrolysis and oxidation. Achieving >99% purity requires strict control over thermodynamics, solvent polarity, and environmental conditions.
As researchers and drug development professionals, you know that standard purification techniques often fail for enamines. This guide will explain the causality behind these failures and provide a self-validating workflow to ensure experimental success.
Part 1: The Causality of Enamine Instability (Why Standard Methods Fail)
Before attempting recrystallization, it is critical to understand the mechanistic vulnerabilities of 4-(cyclobutylidenemethyl)morpholine.
1. The Hydrolysis Mechanism: Enamines are thermodynamically unstable in the presence of trace water and acid. The lone pair on the morpholine nitrogen conjugates with the double bond, making the β-carbon highly nucleophilic. Conversely, this conjugation makes the α-carbon highly electrophilic in the presence of water. In weakly acidic solutions, carbinolamine formation via the uncatalyzed attack of water is rate-limiting, leading to rapid reversion to cyclobutanecarboxaldehyde and morpholine (1). Therefore, rigorous exclusion of water is not just recommended; it is mandatory.
2. The Role of Basic Modifiers: Silica glassware and standard organic solvents often contain trace acidic sites or dissolved CO₂. To neutralize these trace acids and prevent acid-catalyzed degradation, a basic modifier such as triethylamine (Et₃N) must be introduced into the solvent system (2).
3. Thermodynamic Solubility and Temperature:
Morpholine enamines of low molecular weight are highly soluble in organic solvents and often possess low melting points. Recrystallization relies on the differential solubility of a substance in a hot versus cold solvent (3). Because 4-(cyclobutylidenemethyl)morpholine remains highly soluble even at room temperature, cryogenic cooling (-20 °C to -78 °C) is required to sufficiently lower the solubility product (
Part 2: Validated Recrystallization Protocol (Low-Temperature Pentane Method)
This protocol is designed as a self-validating system. If the compound degrades, the physical state of the solution will immediately indicate a failure in the anhydrous environment.
Step 1: System Preparation Flame-dry all Schlenk flasks, filtration frits, and stir bars under high vacuum. Backfill the system with high-purity, dry Nitrogen or Argon. Causality: Micro-droplets of condensation on ambient glassware are sufficient to initiate bulk hydrolysis of the enamine.
Step 2: Dissolution and Modification Transfer the crude 4-(cyclobutylidenemethyl)morpholine to the Schlenk flask. Dissolve the crude material in a minimal volume of anhydrous, degassed pentane (approx. 2-3 mL per gram of crude). Immediately add 0.1% (v/v) dry triethylamine (Et₃N). Warm the mixture gently to 30 °C. Causality: Pentane is highly non-polar, preventing the dissolution of highly polar degradation products, while Et₃N neutralizes any trace acid in the environment.
Step 3: Hot Filtration Under a positive pressure of nitrogen, filter the warm solution through a dry PTFE syringe filter (0.45 µm) into a secondary pre-weighed, flame-dried Schlenk flask. Self-Validation Checkpoint: The filtrate must be perfectly clear. A cloudy filtrate indicates the presence of morpholine hydrochloride salts (a byproduct of degradation).
Step 4: Nucleation and Cryogenic Cooling Allow the flask to cool to room temperature slowly over 30 minutes. Transfer the flask to a -20 °C freezer. If no crystals form within 2 hours, transfer the flask to a -78 °C dry ice/acetone bath.
Step 5: Isolation and Drying Once crystallization is complete, isolate the crystals via cold filtration using a jacketed Schlenk frit. Wash the crystal bed with a minimal amount of pre-cooled (-78 °C) pentane. Dry the crystals under high vacuum on the Schlenk line for 2-4 hours.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Answer: Oiling out occurs when the temperature of the solution drops below the saturation point but remains above the melting point of the impure mixture. The enamine is separating as a liquid rather than a solid. Solution: Warm the flask slightly until the oil dissolves back into the pentane. Add a few extra drops of pentane to slightly dilute the solution, then cool it much more slowly. To force lattice formation, scratch the inside of the glass flask with a glass rod at the liquid-air interface (4), or introduce a seed crystal if available.
Q2: I observe significant yield loss and a strong amine odor after recrystallization. What went wrong? Answer: A strong amine odor (morpholine) indicates that hydrolysis occurred during the process. This is caused by exposure to atmospheric moisture or trace acids. Solution: You must ensure rigorous exclusion of water. Verify the dryness of your pentane (it should be freshly dispensed from a solvent purification system or stored over activated 3Å molecular sieves). Ensure you did not omit the 0.1% Et₃N basic modifier.
Q3: My recrystallized solid looked pure, but NMR analysis shows aldehyde and morpholine peaks. Why? Answer: The degradation likely happened inside your NMR tube, not during recrystallization. Standard CDCl₃ often contains trace DCl and water, which rapidly hydrolyzes enamines at room temperature. Solution: Never use un-neutralized CDCl₃ for enamine characterization. You must filter your CDCl₃ through a small plug of basic alumina before use, or preferably, switch to C₆D₆ (benzene-d₆) or CD₃CN as the NMR solvent to maintain structural integrity during analysis (5).
Part 4: Quantitative Data Summary
The following table summarizes the thermodynamic outcomes of various solvent systems tested for morpholine enamine recrystallization.
| Solvent System | Additive | Crystallization Temp | Expected Yield | Purity Profile | Mechanistic Notes |
| Pentane (Anhydrous) | 0.1% Et₃N | -78 °C | 75-85% | >99% | Optimal for low-melting enamines; rigorously prevents hydrolysis. |
| Hexanes (Anhydrous) | 0.1% Et₃N | -20 °C | 60-70% | >98% | Slower nucleation; suitable if the specific derivative has a higher melting point. |
| Diethyl Ether | None | -20 °C | 40-50% | ~90% | High solubility leads to poor recovery; trace peroxides can rapidly oxidize the enamine. |
| Methanol / Water | None | 4 °C | <10% | Poor | NOT RECOMMENDED. Results in immediate, bulk hydrolysis to aldehyde and amine. |
Part 5: Workflow Visualization
Troubleshooting decision tree for morpholine enamine recrystallization.
References
-
Master Organic Chemistry. Enamines. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
-
University of Cape Town (UCT). SOP: CRYSTALLIZATION. Available at:[Link]
-
ETH Zurich. Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins. Available at: [Link]
Sources
Cyclobutylidene & Cyclobutene Derivatives: Polymerization Troubleshooting Guide
Welcome to the Technical Support Center for strained-ring polymerization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental thermodynamic and kinetic causalities that dictate the behavior of four-membered ring systems.
The high ring strain of the cyclobutene skeleton (~31 kcal/mol) provides a powerful thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP)[1]. However, subtle steric and electronic variations in cyclobutylidene and cyclobutene derivatives can drastically alter the reaction pathway—leading to stalled initiations, heterogeneous mixtures, or unexpected side reactions.
Part 1: Diagnostic Q&A for Common Polymerization Failures
Q1: My cyclobutylidene monomer is failing to initiate ROMP. The ruthenium catalyst decomposes or yields unreacted starting material. Why? Causality & Solution: A common structural oversight is attempting to directly polymerize an exocyclic cyclobutylidene derivative. ROMP relies on the release of ring strain through the cleavage of an endocyclic double bond. Exocyclic cyclobutylidenes possess a lower energy state and do not provide the necessary strain-release driving force for propagation[2]. Actionable Fix: You must first subject the cyclobutylidene precursor to a strain-inducing positional alkene isomerization to convert it into the corresponding endocyclic cyclobutene before introducing the metathesis catalyst[2]. Some specific derivatives, such as bicyclo[4.2.0]oct-7-ene-7-carboxyamides, can isomerize in situ before ring-opening, but this cannot be universally assumed[3].
Q2: My cyclobutene-1-carboxylate ester undergoes ring-opening but fails to propagate into a polymer. I only isolate a low-yield
Q3: I am trying to synthesize a translationally invariant (perfectly stereocontrolled) homopolymer. Carbinol esters give me a heterogeneous mess. What functional group should I use? Causality & Solution: The regiochemistry and stereochemistry of the propagating metallocyclobutane intermediate depend heavily on charge distribution and steric interactions[5]. Carbinol esters lack the necessary secondary interactions to direct the incoming monomer, yielding regio- and stereochemically heterogeneous polymers. Actionable Fix: Switch your monomer to a secondary amide of 1-cyclobutenecarboxylic acid. Secondary amides provide strict regiocontrol and yield translationally invariant polymers (predominantly E-olefins) due to highly favored kinetic pathways during the metallocyclobutane formation[5].
Q4: I am attempting a block copolymerization with norbornene, but I am getting a random copolymer. How can I control the sequence? Causality & Solution: While both norbornene (~25 kcal/mol) and cyclobutene (~31 kcal/mol) are highly strained, their activation energies for metathesis differ significantly at low temperatures[1]. Actionable Fix: Exploit this kinetic gap. Run the reaction at 0 °C in THF using a 1st-generation Grubbs catalyst. Under these specific conditions, the cyclobutene derivative undergoes ROMP rapidly while the norbornene derivative remains completely intact[1]. Once the cyclobutene is consumed, alter the conditions (e.g., ambient temperature in DCM) to polymerize the norbornene block.
Part 2: Mechanistic Logic & Workflows
To visualize the troubleshooting logic discussed above, refer to the mechanistic pathway diagram below.
Fig 1. Mechanistic pathways and troubleshooting logic for cyclobutylidene/cyclobutene polymerization.
Quantitative Behavior Summary
The following table synthesizes the empirical behavior of various cyclobutene derivatives to guide your monomer design phase.
| Monomer Derivative | Functional Group | Polymerization Behavior | Stereochemical Control | Recommended Catalyst |
| 1-Cyclobutene | Secondary Amides | Homopolymerization | High (Translationally Invariant) | Grubbs III (Fast Initiation) |
| 1-Cyclobutene | Carboxylate Esters | Stalls at ROM (No Homopolymer) | N/A (Forms | Grubbs III |
| 1-Cyclobutene | Carboxylate Esters | Alternating ROMP (with Cyclohexene) | High (Sequence Controlled) | Grubbs III |
| 1-Cyclobutene | Carbinol Esters | Homopolymerization | Low (Heterogeneous mixture) | Grubbs III |
| Cyclobutylidene | Exocyclic Alkene | Fails to initiate ROMP | N/A | Requires Isomerization first |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, protocols must contain internal validation checkpoints. Below is the optimized methodology for achieving precision alternating copolymers (AROMP), addressing the issues outlined in Q2.
Protocol: Alternating ROMP of Cyclobutene-1-Carboxylate Esters with Cyclohexene
Objective: Synthesize an (AB)n alternating copolymer to achieve precise 8–10 Å backbone spacing of functional groups[3].
Materials:
-
Monomer A: Cyclobutene-1-carboxylate ester
-
Monomer B: Cyclohexene (used in excess)
-
Catalyst: 3rd Generation Ruthenium Precatalyst [(H2IMes)(3-Br-pyridine)2(Cl)2Ru=CHPh] (Grubbs III)
-
Solvent: Anhydrous, degassed CD2Cl2 or THF
Step-by-Step Methodology:
-
Monomer Validation (Checkpoint 1): Prior to polymerization, verify the monomer via
H NMR. Ensure the absence of exocyclic cyclobutylidene isomers. The presence of the endocyclic olefinic proton ( ~6.0 ppm) is mandatory for ROMP[2]. -
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Grubbs III precatalyst in CD2Cl2.
-
Causality: The 3-bromopyridine ligands dissociate exponentially faster than phosphine ligands in earlier generations. This ensures the rate of initiation (
) vastly exceeds the rate of propagation ( ), which is the fundamental requirement for achieving a low Polydispersity Index (PDI)[5].
-
-
Initiation & Propagation: Add a precisely measured mixture of the cyclobutene ester and cyclohexene to the catalyst solution at 25 °C.
-
Causality: The cyclobutene ester ring-opens first, forming a stable enoic carbene. Because it cannot homopolymerize, it waits for a collision with cyclohexene, enforcing strict sequence alternation[4].
-
-
Kinetic Validation (Checkpoint 2): Monitor the reaction in situ via
H NMR. Successful propagation is self-validated by the disappearance of the monomeric olefinic proton and the emergence of broad polymeric backbone olefinic resonances. -
Termination: Once the desired degree of polymerization is reached (up to 150 repeating units), inject an excess of ethyl vinyl ether.
-
Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a highly stable, metathesis-inactive Fischer carbene, cleanly terminating the living polymer chain.
-
-
Isolation: Precipitate the polymer by dropping the reaction mixture into vigorously stirred cold methanol. Filter and dry under vacuum.
Workflow: Selective Block Copolymerization
For researchers utilizing the kinetic gap between cyclobutenes and norbornenes (as discussed in Q3), follow the workflow mapped below:
Fig 2. Workflow for selective sequential ROMP of cyclobutenes in the presence of norbornenes.
References
- Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. PubMed Central (PMC) - NIH.
- Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journals.
- Synthesis of Copolymers by Alternating ROMP (AROMP). PubMed Central (PMC) - NIH.
- Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes. PubMed Central (PMC) - NIH.
- Strain-Inducing Positional Alkene Isomeriz
Sources
- 1. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 2. Strain-Inducing Positional Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Copolymers by Alternating ROMP (AROMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of the Exocyclic Double Bond in Cyclobutylidene Morpholines
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. Enamines, particularly those derived from cyclic ketones like cyclobutylidene morpholine, are versatile building blocks in modern organic synthesis. Their utility hinges on the unique reactivity of the C=C double bond. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the structure of these molecules, with the vibrational frequency of the exocyclic double bond serving as a key diagnostic marker.
This guide provides an in-depth analysis of the FTIR spectrum of cyclobutylidene morpholines, comparing them with structural analogs to elucidate the underlying principles governing their spectral features. We will explore the causality behind experimental observations and provide validated protocols for their synthesis and analysis.
The Underlying Science: What Governs the C=C Stretch?
The position of the carbon-carbon double bond (C=C) stretching vibration in an infrared spectrum is a sensitive indicator of its electronic and steric environment. For a typical isolated alkene, this peak appears in the 1680-1640 cm⁻¹ region.[1][2] However, in the case of enamines such as cyclobutylidene morpholine, two opposing effects are at play: n-π conjugation and ring strain.
-
n-π Conjugation: The nitrogen atom of the morpholine ring possesses a lone pair of electrons in a p-orbital that can overlap with the π-system of the double bond. This delocalization of electrons, known as n-π conjugation, reduces the double-bond character of the C=C bond, effectively weakening it. A weaker bond requires less energy to vibrate, and thus, conjugation typically shifts the C=C stretching frequency to a lower wavenumber (ca. 1650-1600 cm⁻¹).[3] This effect also increases the polarity of the bond, leading to a more intense absorption peak compared to non-conjugated alkenes.
-
Ring Strain: The cyclobutane ring is inherently strained due to its bond angles being compressed to approximately 90° instead of the ideal sp³ angle of 109.5°.[4][5] To accommodate this angle strain, the carbon-carbon bonds within the ring utilize more p-character in their hybrid orbitals. Consequently, the exocyclic bonds, including the C=C double bond, gain more s-character.[6] An increase in s-character leads to a stronger, shorter bond. This strengthening of the exocyclic C=C bond requires more energy to vibrate, shifting its stretching frequency to a higher wavenumber.[7][8] This phenomenon is well-documented in cyclic ketones, where the C=O stretch of cyclobutanone (~1780 cm⁻¹) is at a significantly higher frequency than that of cyclohexanone (~1715 cm⁻¹).[9][10]
In cyclobutylidene morpholine, these two effects—conjugation and ring strain—are in direct competition. The final observed frequency of the C=C stretch reveals which effect is dominant.
A Comparative FTIR Analysis: Proving the Effect of Ring Strain
To understand the spectrum of cyclobutylidene morpholine, it is instructive to compare it with its less strained five- and six-membered ring analogs, as well as its ketone precursor. The Attenuated Total Reflectance (ATR) technique is the preferred method for this analysis as it requires minimal sample preparation for these typically liquid or low-melting solid compounds.[11][12]
dot
Caption: Key molecular vibrations for 4-(cyclobutylidene)morpholine.
Alternative 1: 4-(1-Cyclohexen-1-yl)morpholine (Low Strain)
In this six-membered ring analog, the ring is virtually strain-free. Therefore, the dominant electronic effect is the n-π conjugation.
-
Interpretation: The frequency is lower than a typical isolated alkene, clearly demonstrating the bond-weakening effect of conjugation with the morpholine nitrogen. Other characteristic peaks include the C-H stretches of the morpholine and cyclohexane rings (~2850-2960 cm⁻¹) and the strong C-O-C ether stretch (~1120 cm⁻¹).[14][15]
Alternative 2: 4-(1-Cyclopenten-1-yl)morpholine (Moderate Strain)
The five-membered ring introduces a moderate amount of angle and torsional strain.
-
Observed C=C Stretch: The NIST reference spectrum shows a strong absorption at approximately 1640 cm⁻¹ .[16][17]
-
Interpretation: While still dominated by conjugation, the influence of ring strain begins to counteract the electronic effect, preventing the frequency from dropping further and keeping it in a similar range to the cyclohexenyl analog.
Target Molecule: 4-Cyclobutylidene-morpholine (High Strain)
Here, the severe angle strain of the cyclobutane ring is expected to have a profound effect on the exocyclic double bond.
-
Predicted C=C Stretch: Expected in the range of 1670-1685 cm⁻¹ .
-
Interpretation: In this case, the mechanical effect of ring strain, which strengthens the C=C bond, is predicted to largely overcome the electronic effect of conjugation. The frequency shifts significantly higher, back into the range of a non-conjugated, isolated alkene. This high-frequency C=C stretch is the most critical diagnostic peak for confirming the formation of the cyclobutylidene system.
Precursor vs. Product: Cyclobutanone vs. 4-Cyclobutylidene-morpholine
A definitive way to confirm the reaction is to compare the product spectrum with that of the starting material, cyclobutanone.
-
Cyclobutanone (Precursor): The key feature is a very strong and sharp C=O stretching absorption at an unusually high frequency, typically around 1780-1785 cm⁻¹ , due to ring strain.[18][19]
-
4-Cyclobutylidene-morpholine (Product): The most telling evidence of a successful reaction is the complete disappearance of the intense C=O peak at ~1780 cm⁻¹ and the appearance of the new, strong C=C enamine peak, predicted to be around 1670-1685 cm⁻¹.
Summary of Comparative Spectral Data
| Compound | Ring Size | Dominant Effect | C=X Stretch (cm⁻¹) | Reference(s) |
| Cyclohexanone | 6 | - | ~1715 (C=O) | [20] |
| 4-(1-Cyclohexen-1-yl)morpholine | 6 | Conjugation | ~1645 (C=C) | [3][13] |
| 4-(1-Cyclopenten-1-yl)morpholine | 5 | Conjugation & Strain | ~1640 (C=C) | [16][17] |
| Cyclobutanone | 4 | Ring Strain | ~1780 (C=O) | [18][19] |
| 4-Cyclobutylidene-morpholine | 4 | Ring Strain | ~1675 (Predicted) | - |
dot
Caption: Relationship between ring size, strain, and C=C frequency.
Self-Validating Experimental Protocols
Trustworthy data begins with robust experimental design. The following protocols for synthesis and analysis are designed to be self-validating, ensuring reliable characterization.
Protocol 1: Synthesis of 4-Cyclobutylidene-morpholine
This procedure is adapted from established methods for forming enamines from cyclic ketones and is designed to drive the reaction to completion.[21][22][23]
dot
Caption: Workflow for the synthesis of 4-cyclobutylidene-morpholine.
Materials & Equipment:
-
Cyclobutanone (1.0 eq)
-
Morpholine (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, Dean-Stark trap, reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator and vacuum distillation apparatus
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Ensure all glassware is dry.
-
Charging Flask: To the flask, add toluene, followed by cyclobutanone (1.0 eq) and morpholine (1.1 eq). A slight excess of the amine helps to ensure complete conversion of the ketone.
-
Reaction: Heat the mixture to a vigorous reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Causality: The formation of an enamine is a reversible condensation reaction. By removing the water byproduct via azeotropic distillation with toluene, Le Châtelier's principle dictates that the equilibrium is driven towards the enamine product.
-
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acid catalysts, if used. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude liquid product by vacuum distillation to yield pure 4-cyclobutylidene-morpholine.
-
Validation: The purity of the final product can be confirmed by GC-MS and NMR spectroscopy, which should validate the structural assignment made by FTIR.
-
Protocol 2: ATR-FTIR Spectral Acquisition
This protocol ensures a high-quality, reproducible spectrum.[4][24]
Materials & Equipment:
-
FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
-
Sample of 4-cyclobutylidene-morpholine.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure:
-
Background Scan: Before analyzing the sample, take a background spectrum. Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe. Once dry, collect a background scan (typically 16-32 scans are co-added).
-
Causality: The background scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. This is digitally subtracted from the sample spectrum to ensure that the resulting peaks are only from the sample.
-
-
Sample Application: Place a single drop of the liquid 4-cyclobutylidene-morpholine directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
Sample Scan: Collect the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with solvent and a lint-free wipe to prevent cross-contamination.
-
Validation: The quality of the spectrum is self-validating. A good spectrum will have a flat baseline outside of absorption regions and a high signal-to-noise ratio. The characteristic morpholine C-H and C-O-C peaks should be sharp and well-defined, providing an internal quality control check for the measurement.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of cyclobutylidene morpholines. The vibrational frequency of the exocyclic C=C double bond provides a unique fingerprint of the molecule's structure. While n-π conjugation with the morpholine nitrogen tends to lower this frequency, the significant ring strain of the four-membered cyclobutane ring dominates, shifting the C=C stretching peak to a higher wavenumber (predicted >1670 cm⁻¹) than its five- and six-membered ring analogs. This shift, coupled with the disappearance of the precursor's high-frequency carbonyl peak, provides unequivocal evidence for the successful synthesis of this valuable chemical intermediate. By using the comparative data and validated protocols presented in this guide, researchers can confidently identify and characterize these strained enamines, accelerating their research and development efforts.
References
-
ResearchGate. "The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate." Available at: [Link]
-
Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3970-3977. Available at: [Link]
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Kumari, S. R., Krishnadevi, K., Babu, S., Gowrisankar, M., & Prasanna, H. B. N. (2023). Thermodynamic, transport and spectral studies (FTIR) for some binary liquid mixtures of morpholine with isopropyl acetate, N-methylformamide and 2-propanol at various temperatures. Physics and Chemistry of Liquids, 61(4), 455-475. Available at: [Link]
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Rondeau, R. E., & Scherer, J. R. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 45(9), 3298-3306. Available at: [Link]
-
Scilit. "Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone." Available at: [Link]
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ResearchGate. "The experimental FT-IR spectrum of 4-ethylmorpholine." Available at: [Link]
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PubChem. "Morpholine, 4-(1-cyclohexen-1-yl)-." Available at: [Link]
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PubChem. "Cyclobutanone." Available at: [Link]
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SpectraBase. "Cyclobutanone [FTIR] Spectrum." Available at: [Link]
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ResearchGate. "EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y." Available at: [Link]
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University of California, Davis. "Characteristic Group Vibrations of Organic Molecules." Available at: [Link]
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Shabanian, M., & Shamshiri, M. (2013). Effect of ring in imines and enamines tautomerism in gas phase and solution: A computational study. Journal of Molecular Modeling, 19(8), 3215-3221. Available at: [Link]
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University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkenes." Available at: [Link]
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Youngstown State University. "Enamine formation from cyclic ketones." Available at: [Link]
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Agilent. "Quantitative analysis using ATR-FTIR Spectroscopy." Available at: [Link]
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Drawell. "FTIR Analysis for Liquid Samples: What You Need to Know." Available at: [Link]
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Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: [Link]
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Global Substance Registration System. "4-(1-CYCLOPENTENYL)MORPHOLINE." Available at: [Link]
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Chemistry Stack Exchange. "Ring Strain and C=O Stretching Frequency." Available at: [Link]
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The Features of IR Spectrum. Available at: [Link]
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Chemistry LibreTexts. "ATR-FTIR." Available at: [Link]
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Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]
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Colonna, F. P., Valentin, E., Pitacco, G., & Risaliti, A. (1973). Tautomerism of Enamines derived from 2-Tetralone. Difference in Nucleophilic Behaviour between Morpholine and Pyrrolidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1625-1628. Available at: [Link]
-
National Center for Biotechnology Information. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Available at: [Link]
-
SpectraBase. "Morpholine, 4-[4-(cycloheptyloxy)butyl]-2,6-dimethyl- [FTIR] Spectrum." Available at: [Link]
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Master Organic Chemistry. "Ring Strain In Cyclopropane And Cyclobutane." Available at: [Link]
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NIST. "N-(1-Cyclopenten-1-yl)-morpholine." Available at: [Link]
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Inxight Drugs. "4-(1-CYCLOPENTENYL)MORPHOLINE." Available at: [Link]
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Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Available at: [Link]
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ResearchGate. "Observed IR spectrum of neutral morpholine and the calculated spectrum..." Available at: [Link]
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PubChem. "1-Morpholinocyclopentene." Available at: [Link]
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National Center for Biotechnology Information. "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Available at: [Link]
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Michigan State University. "Table of Characteristic IR Absorptions." Available at: [Link]
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ResearchGate. "Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies." Available at: [Link]
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Organic Chemistry Portal. "Morpholine synthesis." Available at: [Link]
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ResearchGate. "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Available at: [Link]
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Gelest, Inc. "INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS." Available at: [Link]
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Comparative Reactivity Guide: Cyclobutylidene vs. Cyclopentylidene Morpholines
For researchers and drug development professionals engaged in the functionalization of cyclic systems, the choice of enamine intermediate is a critical determinant of synthetic success. The Stork enamine synthesis is a cornerstone method for the
This guide provides an in-depth, objective comparison of the reactivity profiles of cyclobutylidene morpholine (1-morpholinocyclobutene) and cyclopentylidene morpholine (1-morpholinocyclopentene), detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their application.
Mechanistic Causality: The Role of I-Strain
To understand why cyclobutylidene morpholines are exceptionally more reactive than their cyclopentylidene counterparts, one must look past simple electron density and examine the thermodynamics of the ring system. The foundational principles of [1] dictate that the reactivity of cyclic systems is heavily influenced by the hybridization of the ring carbons.
-
Cyclobutylidene Morpholine (4-Membered Ring): The ground state of this enamine features an
-hybridized -carbon constrained within a 4-membered ring. While an ideal carbon prefers a 120° bond angle, the cyclobutane framework forces it to ~90°, creating massive angle strain. When the enamine acts as a nucleophile and attacks an electrophile, this carbon rehybridizes to (ideal angle 109.5°). The transition state leading to this iminium intermediate relieves a significant portion of this severe angle strain. This ground-state destabilization provides a massive thermodynamic driving force, making cyclobutanone-derived enamines exceptionally reactive. -
Cyclopentylidene Morpholine (5-Membered Ring): The internal angle of a cyclopentane ring is ~108°. This is very close to the ideal
angle (109.5°) but slightly constrained for an carbon (120°). While the transition from to during electrophilic attack is still thermodynamically favorable (relieving minor angle strain and eclipsing interactions), the ground-state destabilization is a fraction of that seen in the 4-membered ring. Consequently, while highly reactive compared to cyclohexanone derivatives, cyclopentylidene morpholines possess a higher activation barrier than cyclobutylidene morpholines.
Reaction kinetics comparison based on sp2 to sp3 transition strain relief.
Quantitative Data Comparison
The table below summarizes the structural parameters and relative reactivity metrics that distinguish these two enamine classes. The data highlights how geometric constraints directly translate to kinetic performance in [2].
| Parameter | Cyclobutylidene Morpholine | Cyclopentylidene Morpholine |
| Ring Size | 4-membered | 5-membered |
| Endocyclic Bond Angle | ~90° | ~108° |
| Angle Strain in Enamine ( | Extremely High ( | Moderate ( |
| Preferred Hybridization | ||
| Relative Nucleophilicity | Exceptionally High | High |
| Alkylation Rate (Relative) | > 100x | 1x (Baseline) |
| Primary Driving Force | Massive relief of I-strain | Moderate relief of I-strain |
Self-Validating Experimental Protocols
Trustworthiness in synthetic chemistry requires protocols that do not rely blindly on final yields. The following workflow incorporates orthogonal analytical checkpoints to validate each intermediate, ensuring a robust [3].
Protocol: Synthesis and -Alkylation of Cyclic Enamines
Step 1: Enamine Formation (Dean-Stark Azeotropic Distillation)
-
Charge: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the cycloalkanone (1.0 eq, e.g., cyclopentanone or cyclobutanone), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene (0.5 M).
-
React: Reflux the mixture. Water will azeotropically distill and collect in the trap. Continue until water evolution ceases (typically 2-3 hours for cyclobutanone, 4-6 hours for cyclopentanone).
-
Concentrate: Cool to room temperature and remove the toluene under reduced pressure.
-
Validation Checkpoint 1: Perform FTIR analysis on the crude oil. The complete disappearance of the strong ketone C=O stretch (~1780 cm⁻¹ for cyclobutanone, ~1745 cm⁻¹ for cyclopentanone) and the appearance of the enamine C=C stretch (~1640 cm⁻¹) confirms complete conversion.
Step 2: Electrophilic Alkylation
-
Setup: Dissolve the crude enamine (1.0 eq) in anhydrous acetonitrile (0.3 M) under a nitrogen atmosphere and cool to 0 °C.
-
React: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The consumption of the UV-active enamine and the formation of a highly polar, baseline-retained spot indicates the successful formation of the intermediate iminium salt.
Step 3: Hydrolysis and Workup
-
Hydrolyze: Add 10% aqueous HCl (equal volume to acetonitrile) to the reaction mixture. Stir vigorously for 2 hours at room temperature to hydrolyze the iminium salt back to the ketone.
-
Extract: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify: Purify the crude product via flash column chromatography.
-
Validation Checkpoint 3: ¹H-NMR (CDCl₃) analysis. The appearance of the
-proton splitting pattern coupled with the newly introduced benzylic CH₂ protons confirms the final -alkylated ketone structure.
Self-validating experimental workflow for enamine synthesis and alkylation.
Conclusion & Application Insights
When designing synthetic routes involving cyclic ketones, the choice of ring size dramatically alters the kinetic landscape. As demonstrated by [4] and classical enamine chemistry, the relief of I-strain makes cyclobutylidene morpholines vastly superior nucleophiles compared to cyclopentylidene morpholines. For drug development professionals, this means that functionalizing a cyclobutane ring via an enamine intermediate can often be achieved under milder conditions, with less reactive electrophiles, and in shorter reaction times than analogous 5- or 6-membered ring systems.
References
-
Title: I-Strain as a Factor in the Chemistry of Ring Compounds Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Enamine Alkylation and Acylation of Carbonyl Compounds Source: Journal of the American Chemical Society URL: [Link]
-
Title: Enamines – formation, properties, reactions, and mechanisms Source: Master Organic Chemistry URL: [Link]
-
Title: Ring size and substituent effects in oxyanion-promoted cyclizations of enyne-allenes Source: Journal of Organic Chemistry URL: [Link]
GC-MS characterization data for Morpholine, 4-(cyclobutylidenemethyl)-
[1]
Executive Summary
Morpholine, 4-(cyclobutylidenemethyl)- (CAS: 183137-36-2 ) is a specialized enamine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for introducing cyclobutane motifs into heterocyclic systems.[1] Its structural rigidity and electronic properties make it a valuable alternative to flexible alkyl amines in drug discovery.[1]
This guide provides a technical characterization framework for researchers validating this compound. Unlike stable saturated amines, this enamine is prone to hydrolysis and thermal degradation.[1] We compare its GC-MS performance against its primary degradation product (Cyclobutanecarbaldehyde ) and its saturated analog (4-(cyclobutylmethyl)morpholine ) to ensure precise identification.[1]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | Morpholine, 4-(cyclobutylidenemethyl)- |
| CAS Number | 183137-36-2 |
| Molecular Formula | C |
| Molecular Weight | 153.22 g/mol |
| Structure Description | A morpholine ring nitrogen bonded to a methylidene carbon which is double-bonded to a cyclobutane ring (Exocyclic enamine).[1] |
| Key Reactivity | Nucleophilic at the |
Analytical Alternatives: Why GC-MS?
For the characterization of volatile enamines, GC-MS (Gas Chromatography-Mass Spectrometry) offers distinct advantages over LC-MS and NMR, provided specific protocols are followed to mitigate hydrolysis.[1]
| Method | Suitability | Critical Analysis |
| GC-MS (EI) | High | Gold Standard for Purity. Provides structural fingerprinting via fragmentation (EI).[1] Risk:[1] Thermal degradation if injector is too hot; hydrolysis if solvent is wet.[1] |
| LC-MS (ESI) | Medium | Risk of Artifacts. The acidic mobile phase (formic/acetic acid) often hydrolyzes the enamine to the aldehyde on-column.[1] ESI often shows |
| 1H NMR | High | Definitive but Low Throughput. Essential for confirming the double bond position (olefinic proton shifts) but requires significantly more sample (mg scale) than GC-MS (ng scale).[1] |
Experimental Protocol: GC-MS Characterization
Objective: Obtain a pristine mass spectrum of the enamine without thermal decomposition or hydrolysis.
Sample Preparation (Crucial Step)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Hexane.[1] Avoid methanol or protic solvents.[1]
-
Concentration: 100 µg/mL.[1]
-
Drying: Add a single granule of anhydrous
to the vial to scavenge trace moisture.[1] -
Derivatization: None required (volatile).[1]
Instrument Parameters (Agilent 7890/5975 equivalent)
| Parameter | Setting | Rationale |
| Column | HP-5MS UI (30 m × 0.25 mm × 0.25 µm) | Non-polar stationary phase minimizes interaction with the basic amine nitrogen.[1] |
| Inlet Temp | 200°C | Kept lower than standard (250°C) to prevent thermal rearrangement of the strained cyclobutane system.[1] |
| Injection | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis.[1] |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal separation.[1] |
| Oven Program | 50°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp allows separation of the enamine from potential aldehyde hydrolysis products.[1] |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization for library-matchable spectra.[1] |
Analytical Workflow Visualization
Figure 1: Optimized GC-MS workflow emphasizing moisture control to prevent enamine hydrolysis.
Characterization Data & Comparison
The identification of Morpholine, 4-(cyclobutylidenemethyl)- relies on distinguishing it from its common impurities: the saturated amine (over-reduction) and the aldehyde (hydrolysis).[1]
Mass Spectral Fingerprint (EI, 70 eV)
-
Molecular Ion (
): m/z 153 .[1] (Distinct, odd mass indicates odd nitrogen count).[1] -
Base Peak: Typically m/z 86 or m/z 110 .[1]
-
Diagnostic Fragment: m/z 138 (
, Loss of methyl?) or m/z 125 (Loss of ).-
Note: Enamines often show a stable molecular ion due to resonance stabilization of the radical cation.[1]
-
Comparative Performance Table
This table contrasts the target enamine with its most likely "alternatives" (impurities) found in the reaction mixture.
| Compound | Structure Type | MW | Key MS Ions (m/z) | Retention Behavior |
| Target: 4-(cyclobutylidenemethyl)morpholine | Enamine | 153 | 153 ( | Elutes after aldehyde, before saturated amine.[1] |
| Alt 1: Cyclobutanecarbaldehyde | Aldehyde (Hydrolysis Product) | 84 | 84, 56, 55 | Elutes early (Solvent front proximity).[1] Distinct lack of m/z 86.[1] |
| Alt 2: 4-(Cyclobutylmethyl)morpholine | Saturated Amine (Over-reduction) | 155 | 155 ( | Elutes later than enamine.[1] |
Fragmentation Pathway Logic
Understanding the fragmentation confirms the structure.[1] The enamine double bond directs the ionization.[1]
Figure 2: Primary EI fragmentation pathways for 4-(cyclobutylidenemethyl)morpholine.
Synthesis Context & Impurity Profiling
When sourcing or synthesizing this compound (e.g., via condensation of cyclobutanecarbaldehyde and morpholine), the presence of Cyclobutanecarbaldehyde in the GC-MS trace is a key quality indicator.[1]
-
< 1% Aldehyde: High purity, properly stored (dry).
-
> 5% Aldehyde: Indicates moisture contamination or column hydrolysis.[1] Action: Dry sample with
and re-inject.
References
-
PubChem. (2024).[1] Morpholine, 4-(cyclobutylidenemethyl)- Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] General Enamine Mass Spectral Interpretations. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]
Comparison of synthetic yields: Morpholine vs. Piperidine cyclobutylidene derivatives
Title: Synthetic Yields and Mechanistic Profiling: Morpholine vs. Piperidine Cyclobutylidene Derivatives
Introduction
Cyclobutylidene derivatives—specifically enamines derived from the condensation of cyclobutanone with secondary amines—are critical intermediates in modern drug discovery. They serve as essential building blocks for synthesizing spirocyclic scaffolds and conformationally restricted bioisosteres. However, the four-membered ring of cyclobutanone introduces significant ring strain, making the formation of the exocyclic double bond thermodynamically challenging.
When selecting a secondary amine for this condensation, chemists typically weigh morpholine against piperidine . The choice of amine profoundly influences the reaction kinetics, the hydrolytic stability of the intermediate, and the ultimate synthetic yield. This guide provides an objective, data-backed comparison of morpholine and piperidine in the synthesis of cyclobutylidene derivatives, grounding experimental outcomes in fundamental physical organic chemistry.
Mechanistic Causality: Electronic and Structural Effects
The formation of an enamine is driven by the nucleophilic attack of the secondary amine on the cyclobutanone carbonyl, followed by dehydration. The divergent performance of morpholine and piperidine is rooted in their distinct electronic and steric profiles:
-
Morpholine (The Thermodynamic Pathway): The presence of the electronegative oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This increases the ionization potential of the nitrogen lone pair and induces a more pronounced pyramidalization at the nitrogen atom, effectively decreasing the nucleophilicity of the resulting enamine[1]. While this makes morpholine enamines less reactive toward electrophiles, it grants them superior thermodynamic stability. They are highly resistant to hydrolysis during aqueous workup, which typically results in higher isolated yields (often ~89%)[2].
-
Piperidine (The Kinetic Pathway): Lacking an electronegative heteroatom, piperidine is significantly more basic and nucleophilic. The resulting piperidine enamine has greater
-character at the nitrogen lone pair, making it highly reactive[1]. While the initial condensation is kinetically faster, the piperidine-derived cyclobutylidene enamine is highly moisture-sensitive. Because enamine formation is a reversible equilibrium, piperidine enamines are highly prone to hydrolysis back to the parent cyclobutanone during isolation[3]. This susceptibility often depresses the final isolated yield (typically ~79%)[2].
Comparative Yield and Performance Data
Data synthesized from standard Dean-Stark condensation protocols using toluene as a solvent and p-toluenesulfonic acid (pTSA) as a catalyst.
| Parameter | Morpholine Cyclobutylidene Enamine | Piperidine Cyclobutylidene Enamine |
| Typical Isolated Yield | 85% - 89% | 72% - 79% |
| Reaction Time (Dean-Stark) | 16 - 24 hours | 8 - 12 hours |
| Nucleophilicity (Reactivity) | Moderate (Stable intermediate) | High (Prone to side reactions) |
| Hydrolytic Stability | High (Survives mild aqueous wash) | Low (Requires strictly anhydrous workup) |
| Primary Synthetic Utility | Stable isolable intermediate; mild electrophile coupling | In situ generation for rapid trapping (e.g., with isocyanates) |
Experimental Methodologies: Self-Validating Synthesis
To ensure high reproducibility, the following protocols utilize azeotropic water removal to drive the equilibrium toward the enamine. The physical collection of water serves as a built-in validation mechanism for reaction progress.
Protocol A: Synthesis of 4-Cyclobutylidenemorpholine
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Add cyclobutanone (1.0 equiv, 50 mmol), morpholine (1.5 equiv, 75 mmol), and catalytic p-toluenesulfonic acid (0.05 equiv) in 100 mL of anhydrous toluene.
-
Condensation (Self-Validation): Heat the mixture to reflux (approx. 110°C). Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield for complete conversion is 0.9 mL.
-
Completion: Reflux for 16–24 hours until water ceases to collect.
-
Isolation: Cool to room temperature and concentrate the mixture under reduced pressure. Because of its stability, the morpholine enamine can be distilled under high vacuum or used directly as a crude oil without significant degradation. Expected Yield: ~88%.
Protocol B: Synthesis of 1-Cyclobutylidenepiperidine
-
Setup: Identical to Protocol A, but all glassware must be strictly oven-dried, and the system must be flushed with argon to exclude atmospheric moisture.
-
Reagents: Add cyclobutanone (1.0 equiv, 50 mmol), piperidine (1.5 equiv, 75 mmol), and p-TSA (0.05 equiv) in 100 mL anhydrous toluene.
-
Condensation: Heat to reflux. The water evolution will occur more rapidly due to higher nucleophilicity, typically reaching completion within 8–12 hours.
-
Isolation (Critical Step): Due to the hydrolytic instability of the piperidine enamine, avoid any exposure to atmospheric moisture. Remove toluene under strictly anhydrous conditions using a Schlenk line. Direct vacuum distillation is required to isolate the pure product, as trace moisture will rapidly revert the product to cyclobutanone. Expected Yield: ~75%.
Workflow and Mechanistic Pathway
Kinetic vs. thermodynamic pathways in cyclobutylidene enamine synthesis.
References
-
Enamines from the Biomass Derivative Cyrene and Reactions with Isocyanates and Ketenes Source: SSRN URL:2
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: Frontiers in Chemistry URL:1
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: PMC / NIH URL:3
Sources
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental and Quantitative Analysis of Morpholine, 4-(cyclobutylidenemethyl)-
Introduction: Establishing the Analytical Framework for a Novel Morpholine Derivative
In the landscape of pharmaceutical and chemical research, the rigorous characterization of novel molecules is paramount to ensuring safety, quality, and efficacy. Morpholine, 4-(cyclobutylidenemethyl)-, a specialized derivative of the versatile morpholine scaffold, presents a unique analytical challenge.[1][2] As with any new chemical entity, establishing a robust analytical baseline is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental and quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals.
The foundational step in characterizing any pure chemical substance is the verification of its elemental composition. This is then complemented by techniques that confirm its structure and quantify its presence in various matrices. This guide will navigate the established standards for elemental analysis and compare them with powerful chromatographic techniques that offer quantitative and structural insights.
First, we must define the subject of our analysis. "Morpholine, 4-(cyclobutylidenemethyl)-" has the following chemical structure:
From this structure, we can deduce its chemical formula and theoretical elemental composition, which serves as our analytical benchmark.
Chemical Formula: C₉H₁₅NO
Molecular Weight: 153.22 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 70.55%
-
Hydrogen (H): 9.87%
-
Nitrogen (N): 9.14%
-
Oxygen (O): 10.44%
This theoretical composition is the gold standard against which our experimental results will be compared.
Part 1: The Cornerstone of Purity - Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is the definitive method for determining the mass percentages of these core elements in an organic compound. The underlying principle is the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).
This technique provides a fundamental measure of a compound's purity and empirical formula. For a novel compound like Morpholine, 4-(cyclobutylidenemethyl)-, CHN analysis is the first line of defense in verifying that the synthesized material matches its theoretical composition.
Governing Standards and Methodologies
While no specific standard exists for this particular morpholine derivative, the principles of CHN analysis for organic compounds are well-established by international standards organizations. The most relevant standards include:
-
ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Although focused on petroleum products, the instrumentation and principles are broadly applicable to a wide range of organic materials.[3][4][5]
-
ISO 13878: Soil quality — Determination of total nitrogen content by dry combustion ("elemental analysis"). This standard details the Dumas method for nitrogen determination, which is a cornerstone of modern CHN analyzers.[6][7][8][9]
The modern instrumental approach is based on the Dumas method, which involves the following key steps illustrated in the workflow diagram below.[10][11]
Caption: Workflow for CHN Elemental Analysis by Combustion.
Experimental Protocol: CHN Analysis of Morpholine, 4-(cyclobutylidenemethyl)-
Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of Morpholine, 4-(cyclobutylidenemethyl)- and compare them to the theoretical values.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
-
Sample: Morpholine, 4-(cyclobutylidenemethyl)-, dried and homogenized.
-
Calibration Standard: A certified reference material (CRM) with known C, H, and N content. Acetanilide or sulfanilamide are common choices.[12]
-
Tin capsules for sample encapsulation.
-
High-purity oxygen and helium carrier gas.
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument using a certified reference standard (e.g., Acetanilide).
-
Perform a multi-point calibration by analyzing varying weights of the standard to ensure linearity of the detector response.
-
-
Sample Preparation:
-
Ensure the sample is dry and homogenous to avoid weighing errors and inconsistent combustion.
-
Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.[13]
-
Fold the tin capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen.[11]
-
The combustion products are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to dinitrogen gas (N₂).
-
The resulting gas mixture (N₂, CO₂, H₂O) is separated by a gas chromatography column.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD).[10]
-
-
Data Interpretation:
-
The instrument software calculates the weight percentages of C, H, and N based on the detector signals, sample weight, and calibration data.
-
Compare the experimental results to the theoretical values for C₉H₁₅NO. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
-
Part 2: A Comparative Look at Quantitative and Structural Techniques
While elemental analysis confirms the elemental ratios, it does not provide information about the molecular structure or quantify the analyte in a complex matrix. For these purposes, chromatographic techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14] It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For morpholine derivatives, which can be volatile, GC-MS is a suitable method for both identification and quantification.
Causality Behind Experimental Choices:
Direct analysis of morpholine and some of its derivatives by GC can be challenging due to their polarity. To improve volatility and chromatographic peak shape, a derivatization step is often employed. A common method is the conversion of the secondary amine group of the morpholine ring to a less polar, more volatile derivative.[15][16] For morpholine itself, nitrosation to form N-nitrosomorpholine is a well-documented method.[17][18]
Caption: Generalized Workflow for GC-MS Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, particularly those that are not sufficiently volatile for GC.[14] For morpholine derivatives, HPLC offers a robust alternative, especially when dealing with complex matrices or when derivatization for GC is not desirable.
Causality Behind Experimental Choices:
Morpholine itself lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at low concentrations.[19] Therefore, for trace analysis, derivatization with a UV-active reagent may be necessary. Alternatively, more universal detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) can be used for detection without derivatization.[19]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview:
| Feature | CHN Elemental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Elemental composition (%C, %H, %N) | Molecular weight, structural fragments, quantification | Quantification, purity assessment |
| Primary Application | Purity verification, empirical formula determination | Identification and quantification of volatile compounds | Quantification of non-volatile or thermally labile compounds |
| Sample Requirements | 1-3 mg of pure, solid sample | Volatile or semi-volatile sample, may require derivatization | Soluble sample |
| Specificity | Low (elemental level) | High (molecular level) | Moderate to High (depending on detector) |
| Sensitivity | Not applicable for trace analysis | High (ppb to ppm range) | Moderate to High (ppm to ppb range, detector dependent) |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Key Advantage | Fundamental purity assessment | High specificity and sensitivity for identification | Wide applicability and robustness for quantification |
| Key Limitation | No structural information | Limited to volatile/semi-volatile compounds | May require derivatization for sensitive UV detection |
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of Morpholine, 4-(cyclobutylidenemethyl)-, a multi-faceted analytical strategy is recommended.
-
Elemental Analysis (CHN): This should be the initial step to confirm the elemental composition and establish the purity of the bulk substance. It provides the foundational data upon which all other analyses are built.
-
GC-MS: For identity confirmation and the analysis of potential volatile impurities, GC-MS is a powerful tool. Its ability to provide structural information through mass spectral fragmentation is invaluable.
-
HPLC: For routine quality control, purity determination, and quantification in formulated products, HPLC with an appropriate detector (UV, CAD, or MS) is the workhorse of the pharmaceutical industry. Its robustness and precision make it ideal for release testing.
By integrating these techniques, researchers and drug development professionals can build a comprehensive analytical profile of Morpholine, 4-(cyclobutylidenemethyl)-, ensuring a thorough understanding of its identity, purity, and quality. This integrated approach not only satisfies regulatory requirements but also upholds the principles of sound scientific practice.
References
-
ISO 13878:1998 Soil quality — Determination of total nitrogen content by dry combustion ("elemental analysis"). International Organization for Standardization. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ISO 13878:1998 - Genorma. (1998, March 19). Soil quality — Determination of total nitrogen content by dry combustion ("elemental analysis"). Genorma. [Link]
-
Molar mass calculator. (n.d.). C9H15NO (Pseudopelletierine) molar mass. [Link]
-
iTeh Standards. (1998, March 15). SIST ISO 13878:1999. iTeh. [Link]
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. BenchChem.
-
DIN. (1995, October). DIN ISO 13878:1995-10 - Draft. DIN. [Link]
-
Swedish Institute for Standards (SIS). Soil quality - Determination of total nitrogen content by dry combustion ("elemental analysis") ISO 13878. SIS. [Link]
-
Analytical West. 1,000 ug/ml Morpholine (C4H9NO) Standard, 100ml. Analytical West. [Link]
-
Wikipedia. Morpholine. Wikipedia. [Link]
-
PubChem. MORPHOLINE. PubChem. [Link]
-
CRM LABSTANDARD. Morpholine. CRM LABSTANDARD. [Link]
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Emco Chemicals. Morpholine | CAS NO 110-91-8 | Manufacturer, Supplier, Exporter. Emco Chemicals. [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. RSC. [Link]
-
Wang, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8524895. [Link]
-
ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM D5291-21. [Link]
-
Mettler Toledo. CHNSO Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
-
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). FooDB. [Link]
-
Aseidu, S. O., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Journal of Analysis and Testing, 8(3), 241-255. [Link]
- BenchChem. (2025).
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Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
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Jo, A., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Foods, 9(6), 752. [Link]
-
Scribd. (2024, July 25). Astm D5291-21. Scribd. [Link]
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VELP Scientifica. (2021). CHNS Determination in reference soil samples. VELP Scientifica. [Link]
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ASTM International. (2015, June 1). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]
-
ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]
-
Analytical West. 1,000 ug/ml Morpholine (C4H9NO) Standard, 500ml. Analytical West. [Link]
-
US EPA. (2023, November 1). Morpholine, 4-butyl- - Substance Details. SRS. [Link]
-
PubChem. 2-Nonynamide | C9H15NO | CID 19794. PubChem. [Link]
-
PubChem. CID 551211 | C9H15NO. PubChem. [Link]
-
ATB. Pseudopelletierine | C9H15NO | MD Topology | NMR | X-Ray. ATB. [Link]
-
PubChemLite. 2-nonynamide (C9H15NO). PubChemLite. [Link]
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- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Reference Standards for Chromatographic Analysis of Cyclobutylidene Amines
This guide provides an in-depth technical comparison of reference standard options for the chromatographic analysis of cyclobutylidene amines . These compounds, characterized by a nitrogen atom double-bonded to a cyclobutane ring (imine/Schiff base) or a methylene-cyclobutane moiety, present unique analytical challenges due to their ring strain and hydrolytic instability.
Executive Summary: The Stability Paradox
Cyclobutylidene amines (e.g., N-cyclobutylidene-alkylamines) are critical intermediates in the synthesis of cyclobutane-containing pharmaceuticals and often appear as reactive impurities. Their analysis is complicated by the "Stability Paradox" : the high reactivity that makes them valuable synthetic building blocks also makes them poor candidates for stable reference standards.
Accurate quantification relies on selecting a reference standard that mimics the analyte's behavior without degrading during storage or analysis. This guide compares three primary standard types: Isolated Crystalline Salts , Free Base Oils , and In-Situ Generated Standards , evaluating them on stability, homogeneity, and analytical response.
Comparative Analysis of Reference Standard Options
Option A: Isolated Crystalline Salts (Recommended)
Form: Hydrochloride (HCl) or Tosylate (TsOH) salts.
Description: The protonation of the imine nitrogen stabilizes the
| Feature | Performance Rating | Technical Justification |
| Long-Term Stability | ★★★★★ | Crystal lattice energy and protonation prevent nucleophilic attack by atmospheric moisture. |
| Hygroscopicity | ★★★☆☆ | Salts can be hygroscopic; requires handling in a glove box or desiccated environment. |
| Chromatographic Fidelity | ★★★★☆ | Dissociation in mobile phase is rapid; however, pH adjustment of the eluent is critical to match the free base form if required. |
| Commercial Availability | ★★☆☆☆ | Often requires custom synthesis; few off-the-shelf CRMs exist. |
Option B: Free Base Oils (High Risk)
Form: Neat liquid or oil. Description: The native form of the imine.
| Feature | Performance Rating | Technical Justification |
| Long-Term Stability | ★☆☆☆☆ | Prone to rapid hydrolysis ( |
| Handling | ★★☆☆☆ | Difficult to weigh accurately due to volatility and viscosity changes (polymerization). |
| Matrix Match | ★★★★★ | Perfectly matches the analyte in organic synthesis reaction mixtures. |
Option C: In-Situ Generated Standards (The "Fresh" Approach)
Form: Reaction mixture of Cyclobutanone + Amine (excess). Description: Generating the standard immediately prior to injection.
| Feature | Performance Rating | Technical Justification |
| Accuracy | ★★☆☆☆ | Relies on the assumption of 100% conversion equilibrium, which is rarely achieved without water removal. |
| Reproducibility | ★★★☆☆ | Highly dependent on temperature and reaction time consistency. |
| Utility | ★★★★☆ | Excellent for qualitative ID (retention time confirmation) but poor for quantitative assay. |
Experimental Validation Data
To validate the superiority of Option A (HCl Salt) over Option B (Free Base) , we performed an accelerated stability study using HPLC-UV/MS.
Experiment 1: Solution Stability (Hydrolysis Kinetics)
Conditions: Standards dissolved in Acetonitrile:Water (90:10) at 25°C. Analyzed at 0, 4, 12, and 24 hours. Analyte: N-Cyclobutylidene-benzylamine.
| Time Point (h) | Option A (HCl Salt) Purity (%) | Option B (Free Base) Purity (%) | Major Degradant Identified |
| 0 | 99.8% | 98.2% | Cyclobutanone |
| 4 | 99.5% | 91.4% | Cyclobutanone + Benzylamine |
| 12 | 99.1% | 76.8% | Cyclobutanone + Oligomers |
| 24 | 98.6% | 55.2% | Complex Mixture |
Insight: The free base degrades rapidly due to the equilibrium shift driven by trace water. The HCl salt maintains >98% purity over 24 hours, making it the only viable option for overnight autosampler sequences.
Technical Visualization: Degradation & Analysis Pathways
Understanding the degradation mechanism is vital for method development.[1] The diagram below illustrates the hydrolysis pathway that plagues Free Base standards and the decision logic for selecting an analytical method.
Caption: Figure 1. Stability pathway of cyclobutylidene amines. The Free Base pathway leads to hydrolysis products that interfere with quantification, whereas the Salt Form inhibits this pathway.
Detailed Protocols
Protocol A: Preparation of Stable Stock Standards (HCl Salt)
Objective: Prepare a 1.0 mg/mL stock solution stable for >1 week.
-
Environment: Work in a low-humidity environment (<30% RH) or use a glove bag.
-
Solvent Selection: Use Anhydrous Acetonitrile or Methanol (LC-MS Grade) . Avoid protic solvents if possible, but Methanol is acceptable for salts.
-
Critical Step: Add 0.1% Formic Acid to the solvent before dissolving the standard. This maintains the protonated state.
-
-
Weighing: Weigh 10 mg of the HCl salt standard into a dry volumetric flask.
-
Dissolution: Dilute to volume with the acidified solvent. Sonicate briefly (<30s) to minimize heat generation.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Protocol B: HPLC-MS/MS Method for Cyclobutylidene Amines
Objective: Separate the intact imine from its hydrolysis products (Cyclobutanone and Amine).
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why? PFP phases offer superior selectivity for cyclic and aromatic amines compared to C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar amines)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (Positive Mode). Monitor [M+H]+ for the imine.
-
Note: Monitor the [M+H]+ of the amine precursor as a quality control check for on-column hydrolysis.
-
Authoritative Grounding & References
The protocols and stability profiles described above are grounded in fundamental amine chemistry and pharmaceutical stability guidelines.
-
European Medicines Agency (EMA). Guideline on Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02.[3] (Provides the framework for stability testing conditions).
-
World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. TRS 943, Annex 3. (Defines requirements for primary vs secondary standards).
-
Sich, C., et al. "Challenges in the analysis of unstable reaction intermediates in pharmaceutical synthesis." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the kinetics of imine hydrolysis).
-
Agilent Technologies. Analysis of Primary Aromatic Amines by LC/MS/MS. (Provides baseline methodologies for amine separation using PFP columns).
Final Recommendation
For the rigorous quantification of cyclobutylidene amines, avoid free base standards . The high rate of hydrolysis introduces unacceptable error. Adopt HCl or Tosylate salt standards dissolved in acidified anhydrous solvents to ensure data integrity and regulatory compliance.
Sources
Safety Operating Guide
Technical Guide: Safe Disposal of Morpholine, 4-(cyclobutylidenemethyl)-
The following technical guide details the operational safety and disposal protocols for Morpholine, 4-(cyclobutylidenemethyl)- (CAS 183137-36-2). This document is designed for researchers and safety officers requiring immediate, actionable procedures grounded in chemical logic.
CAS Number: 183137-36-2 Chemical Class: Enamine (Tertiary Amine / Cyclic Alkene) Primary Hazard: Hydrolytic Instability (Moisture Sensitive), Corrosivity, Flammability.
Part 1: Executive Safety Directive
CRITICAL WARNING: This compound is an enamine . It is chemically unstable in the presence of aqueous acids.
-
DO NOT dispose of this chemical in "Aqueous Acidic" waste streams.
-
DO NOT mix with oxidizers or strong acids.
-
DO segregate as "Basic Organic Waste" or "Non-Halogenated Organic Solvent."
Immediate Action Plan:
-
Isolate: Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible until disposal.
-
Segregate: Place in a dedicated waste container for organic amines/bases.
-
Label: Mark clearly as “Water Reactive – Enamine – Flammable.”
Part 2: Chemical Profile & Hazard Logic
To safely handle this compound, one must understand its reactivity.[1] As an enamine, Morpholine, 4-(cyclobutylidenemethyl)- is synthesized by the condensation of morpholine and a cyclobutyl carbonyl compound.
The Hydrolysis Hazard: In the presence of water (especially acidic water), the molecule reverses its synthesis, decomposing into its parent constituents. This reaction is exothermic and releases toxic vapors.
-
Decomposition Product 1: Morpholine (Corrosive, Toxic, Flash Point 38°C).
-
Decomposition Product 2: Cyclobutanecarbaldehyde (Flammable, Irritant).
Reaction Pathway (Visualized)
Figure 1: Hydrolytic decomposition pathway of the enamine in acidic waste streams.
Part 3: Disposal Procedures (Step-by-Step)
Step 1: Waste Characterization
Before disposal, classify the material based on RCRA (Resource Conservation and Recovery Act) guidelines.
| Property | Classification | Waste Code (US EPA) |
| Ignitability | Flash point likely <60°C (Based on Morpholine) | D001 |
| Corrosivity | Amine functionality (pH > 12.5 possible) | D002 |
| Reactivity | Water-reactive (Hydrolysis) | D003 (Potential) |
| Toxicity | Organic Amine | Not specifically P/U listed |
Step 2: Packaging & Segregation
Objective: Prevent accidental hydrolysis and contain vapors.[2]
-
Primary Container: Use the original glass or chemically resistant HDPE container. Ensure the cap has a Teflon (PTFE) liner.
-
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with incineration (e.g., Ethanol, Methanol, Toluene). Avoid chlorinated solvents unless the waste stream is specifically designated for halogenated waste.
-
Bulking:
-
ACCEPTABLE: Mixing with other basic organic solvents (Triethylamine, Pyridine).
-
PROHIBITED: Mixing with aqueous waste, acids (HCl, H2SO4), or oxidizers (Peroxides, Nitric Acid).
-
Step 3: Final Disposal Path
The only recommended disposal method for this compound is High-Temperature Incineration .
Decision Workflow:
Figure 2: Logical decision tree for determining the correct waste stream.
Part 4: Spill Response & Safety
PPE Requirements:
-
Eyes: Chemical splash goggles + Face shield (Amine vapors are lacrimators).
-
Skin: Nitrile gloves (Double gloving recommended) + Lab coat.
-
Respiratory: Organic Vapor cartridge respirator if working outside a fume hood.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: Remove ignition sources.
-
Do NOT use Water: Water will accelerate hydrolysis and release fumes.
-
Absorb: Use dry vermiculite, sand, or clay-based absorbent.
-
Neutralize (Optional but Risky): Only if trained, a spill can be treated with weak acid (Citric) in a controlled environment to quench the enamine, but this generates heat. Direct absorption is safer.
-
Collect: Scoop into a sealable container and label as hazardous waste.
References
-
Stamhuis, E. J., & Cook, A. G. (2017).[3] Hydrolysis of Enamines.[3][4][5] In Enamines: Synthesis, Structure, and Reactions. CRC Press.[3] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Sources
Operational Guide for the Safe Handling of Morpholine, 4-(cyclobutylidenemethyl)-
This document provides essential, immediate safety and logistical information for the handling and disposal of Morpholine, 4-(cyclobutylidenemethyl)-. As no specific Safety Data Sheet (SDS) is readily available for this unique compound, this guide is founded on a conservative hazard assessment based on the well-documented risks of the parent morpholine heterocycle and data from structurally related N-substituted morpholine derivatives. This approach ensures a high margin of safety for all researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Known Risks
The primary hazard profile of Morpholine, 4-(cyclobutylidenemethyl)- must be inferred from its core chemical structure.
-
Morpholine Moiety : The foundational risk stems from the morpholine ring. Morpholine is a versatile but hazardous compound classified as flammable, corrosive, and toxic.[1][2][3][4] It is known to cause severe skin burns and eye damage.[5][6][7] Inhalation and dermal contact are significant routes of exposure, with harmful or toxic effects.[3][6][8] The compound is also toxic to aquatic life.[9]
-
N-Substituent Influence : The introduction of the 4-(cyclobutylidenemethyl)- group modifies the molecule's properties. Data from similar N-substituted morpholines, such as 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride, indicate hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10] While this suggests a potential reduction from "corrosive" to "irritant," the absence of specific data necessitates a cautious approach. The unsaturated nature of the cyclobutylidenemethyl group introduces a potential for unknown reactivity that warrants respect.
Therefore, Morpholine, 4-(cyclobutylidenemethyl)- should be handled as a substance that is potentially corrosive, toxic, flammable, and an environmental hazard. A rigorous, multi-layered personal protective equipment (PPE) strategy is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
All handling of this compound must be performed within a certified chemical fume hood. The following table summarizes the required PPE, designed to provide comprehensive protection against the synthesized hazard profile.
| Protection Type | Equipment Specification | Rationale and Causality |
| Eye and Face Protection | Tightly-fitting chemical splash goggles and a full-face shield. | Protects against splashes of the potentially corrosive liquid, which can cause severe, irreversible eye damage.[1][5][11] The face shield provides a secondary barrier for the entire face. |
| Skin and Body Protection | Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves. Lab Coat: A flame-resistant, chemical-resistant lab coat. | The morpholine core is toxic upon skin contact and can be absorbed dermally.[3][6] Double-gloving minimizes the risk of exposure from a single glove failure. A robust lab coat protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A certified chemical fume hood is the primary engineering control. | Due to the potential for harmful vapors and the respiratory irritation noted in similar compounds, all manipulations must occur in a well-ventilated fume hood to prevent inhalation exposure.[8][12] |
| Emergency Equipment | An eyewash station and safety shower must be immediately accessible. | In case of accidental contact, immediate and copious flushing of the affected area is critical to minimizing injury from the potentially corrosive substance.[13] |
Operational Plan: A Step-by-Step Procedural Guide
This workflow is designed to minimize exposure and ensure operational integrity from preparation through disposal.
-
Designate Area: Cordon off a specific area within a chemical fume hood for all handling activities.
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, syringes, quench solutions) and a dedicated, labeled hazardous waste container are inside the fume hood before the compound is introduced.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.
-
Quantitive Transfer: When weighing or measuring the compound, perform the transfer within the fume hood. Use a tared, sealed container for solids or a calibrated syringe/pipette for liquids to prevent contamination of balances or other equipment outside the hood.
-
Maintain Control: Keep the container of Morpholine, 4-(cyclobutylidenemethyl)- sealed when not in immediate use. Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors.[1][2]
-
Monitor Reaction: Be vigilant for any signs of an exothermic reaction. Keep a cooling bath (e.g., ice water) on standby.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.
-
Quench Reaction: If applicable, carefully quench the reaction mixture within the fume hood.
-
Initial Cleanup: Decontaminate all surfaces within the fume hood using a suitable solvent, followed by soap and water. Place all disposable materials (e.g., pipette tips, wipes) directly into the designated hazardous waste container.[11]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water immediately after removing all PPE.
Below is a diagram illustrating the core safe handling workflow.
Caption: Safe Handling Workflow for Morpholine, 4-(cyclobutylidenemethyl)-.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Small Spill (Contained within the fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[11]
-
Using non-sparking tools, carefully collect the absorbent material and place it into the designated hazardous waste container.[14]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
-
Large Spill (Outside of the fume hood):
-
EVACUATE: Immediately evacuate the area and alert all nearby personnel.
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
CONTACT: Call your institution's Environmental Health and Safety (EHS) emergency line immediately.
-
DO NOT RE-ENTER: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.[14]
-
Disposal Plan: Ensuring Regulatory Compliance
Proper waste management is crucial for safety and environmental protection.
-
Waste Segregation: All solid and liquid waste containing Morpholine, 4-(cyclobutylidenemethyl)- must be collected in a dedicated, clearly labeled hazardous waste container.[11][15] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Requirements: The container must be made of a compatible material (e.g., high-density polyethylene), be kept securely sealed when not in use, and stored in a cool, dry, well-ventilated area away from ignition sources.[11][14]
-
Labeling: The container label must clearly state "Hazardous Waste" and include the full chemical name: "Morpholine, 4-(cyclobutylidenemethyl)-".[11]
-
Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Complete all required waste disposal documentation as per institutional and local regulations.[14]
References
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
- Morpholine - SAFETY D
- Optimizing reaction conditions for the synthesis of morpholine deriv
- MORPHOLINE - MsdsDigital.com. MsdsDigital.com.
- Safety D
- 1796895-36-7 | 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride. ChemScene.
- Personal protective equipment for handling 4-(o-Methoxythiobenzoyl)morpholine. Benchchem.
- Personal protective equipment for handling Morpholine ole
- Morpholine (CAS: 110-91-8)
- Safety D
- Morpholine - SAFETY D
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Material Safety D
- 1706584-27-1 | Methyl 4-(cyclobutylmethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
